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  • Product: Tetrahydro-2-(4-methylphenoxy)-2H-pyran
  • CAS: 13481-09-9

Core Science & Biosynthesis

Foundational

Mass Spectrometry Fragmentation Pathways of Tetrahydro-2-(4-methylphenoxy)-2H-pyran: A Mechanistic Guide

Executive Summary Tetrahydro-2-(4-methylphenoxy)-2H-pyran, commonly known as the tetrahydropyranyl (THP) ether of p-cresol, is a critical intermediate in synthetic organic chemistry and drug development. The THP group is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tetrahydro-2-(4-methylphenoxy)-2H-pyran, commonly known as the tetrahydropyranyl (THP) ether of p-cresol, is a critical intermediate in synthetic organic chemistry and drug development. The THP group is widely utilized to protect phenolic hydroxyls from strong bases, hydrides, and organometallic reagents. However, confirming the structural integrity of these protected intermediates requires precise analytical techniques. This whitepaper provides an in-depth mechanistic analysis of the mass spectrometry (MS) fragmentation pathways of p-cresol THP ether, detailing the causality behind ionization choices, specific gas-phase degradation routes, and self-validating experimental protocols for robust structural elucidation.

Structural Architecture and Ionization Causality

The molecular architecture of tetrahydro-2-(4-methylphenoxy)-2H-pyran ( C12​H16​O2​ , Exact Mass: 192.1150 Da) features an acetal-like ether linkage connecting a non-polar tetrahydropyran ring to a p-cresol moiety. This specific structural environment dictates the choice of ionization modality:

  • Electron Ionization (EI) at 70 eV: EI is the gold standard for analyzing THP ethers. Causality: The hard ionization provided by a 70 eV electron beam induces highly reproducible homolytic cleavages. Because the THP ether linkage is relatively weak, EI consistently generates energy-rich molecular ions that undergo predictable α -cleavages. This predictability allows for definitive structural mapping of the acetal linkage .

  • Electrospray Ionization (ESI): Standard ESI is generally suboptimal for non-polar THP ethers. Causality: The molecule lacks highly basic sites for efficient protonation. Furthermore, the weak acetal bond is highly susceptible to in-source fragmentation, often leading to premature loss of the THP group before the ions reach the mass analyzer .

Primary Electron Ionization (EI) Fragmentation Pathways

Under 70 eV EI conditions, the molecular ion [M]+∙ (m/z 192) is typically of low abundance due to the rapid degradation of the acetal linkage. The fragmentation is driven by the stabilization of positive charge by the oxygen heteroatoms.

Pathway A: α -Cleavage and Oxocarbenium Ion Formation (Base Peak)

The most thermodynamically favored pathway is the homolytic cleavage of the exocyclic C-O bond. The loss of the 4-methylphenoxy radical (107 Da) yields the cyclic THP oxocarbenium cation at m/z 85 . This ion almost universally constitutes the base peak (100% relative abundance) in the mass spectra of THP ethers, as the positive charge is highly stabilized by resonance with the adjacent ring oxygen's lone pairs .

Pathway B: Hydrogen Transfer and Charge Retention

Alternatively, the molecular ion can undergo a hydrogen transfer rearrangement. A hydrogen atom from the THP ring (typically from the C-3 or C-4 position) migrates to the phenoxy oxygen, followed by the expulsion of a neutral dihydropyran-like molecule ( C5​H8​O , 84 Da). This yields the p-cresol radical cation at m/z 108 .

Pathway C: Secondary Degradation Cascades
  • Degradation of m/z 85: The THP oxocarbenium ion undergoes further ring-opening and neutral losses. The loss of formaldehyde ( CH2​O , 30 Da) yields a C4​H7+​ cation at m/z 55 , while the loss of ethylene ( C2​H4​ , 28 Da) yields a C3​H5​O+ cation at m/z 57 .

  • Degradation of m/z 108: The p-cresol radical cation loses a hydrogen radical to form the highly stable hydroxytropylium cation at m/z 107 . Subsequent expulsion of carbon monoxide (CO, 28 Da) generates the cyclohexadienyl cation at m/z 79 .

Fragmentation_Pathway M Molecular Ion [M]+. m/z 192 C12H16O2+. THP_cat THP Oxocarbenium m/z 85 C5H9O+ M->THP_cat - C7H7O. (107 Da) α-cleavage Cresol_rad p-Cresol Rad Cation m/z 108 C7H8O+. M->Cresol_rad - C5H8O (84 Da) H-transfer Phenoxy_cat 4-Methylphenoxy m/z 107 C7H7O+ M->Phenoxy_cat - C5H9O. (85 Da) Ether cleavage Frag55 m/z 55 C4H7+ THP_cat->Frag55 - CH2O (30 Da) Frag57 m/z 57 C3H5O+ THP_cat->Frag57 - C2H4 (28 Da) Cresol_rad->Phenoxy_cat - H. (1 Da) Frag79 m/z 79 C6H7+ Phenoxy_cat->Frag79 - CO (28 Da)

Figure 1: Primary and secondary EI-MS fragmentation pathways of p-cresol THP ether.

Quantitative Diagnostic Ion Mapping

To facilitate rapid spectral interpretation, the quantitative data regarding diagnostic ions is summarized below. Recognizing this specific pattern is essential for distinguishing the THP ether from structural isomers (e.g., ring-alkylated phenoxy-pyrans).

m/zIon FormulaIon TypeRelative AbundanceDiagnostic Significance
192 C12​H16​O2+∙​ Molecular Ion [M]+∙ Low (<5%)Confirms intact molecular weight; highly labile.
108 C7​H8​O+∙ p-Cresol Radical CationMedium (20-40%)Indicates characteristic H-transfer from the THP ring.
107 C7​H7​O+ Hydroxytropylium CationMedium (30-50%)Confirms the phenolic moiety; formed via H-loss from m/z 108.
85 C5​H9​O+ THP Oxocarbenium CationBase Peak (100%) Hallmark of THP ethers; results from rapid α -cleavage.
79 C6​H7+​ Cyclohexadienyl CationLow (10-20%)Secondary loss of CO from the m/z 107 tropylium ion.
57 C3​H5​O+ Secondary THP FragmentMedium (15-25%)Diagnostic loss of ethylene ( C2​H4​ ) from m/z 85.
55 C4​H7+​ Secondary THP FragmentMedium (15-25%)Diagnostic loss of formaldehyde ( CH2​O ) from m/z 85.

Self-Validating GC-EI-MS Analytical Protocol

To ensure data integrity and prevent analytical artifacts (such as thermal degradation masquerading as EI fragmentation), the following self-validating GC-MS protocol must be strictly adhered to.

Step-by-Step Methodology
  • System Suitability & Tuning (Validation Step): Prior to analysis, tune the mass spectrometer using Perfluorotributylamine (PFTBA). Causality: Ensuring the m/z 69, 219, and 502 relative abundances meet standard 70 eV criteria guarantees that the fragmentation ratios observed for the THP ether will match established library spectra.

  • Sample Preparation: Dilute the synthesized tetrahydro-2-(4-methylphenoxy)-2H-pyran to 10-50 µg/mL in anhydrous hexane. Causality: THP ethers are stable in aprotic, non-acidic environments. Traces of acid or protic solvents (like methanol) can cause premature hydrolysis back to p-cresol.

  • Low-Temperature Injection: Utilize a splitless injection with the inlet temperature strictly capped at 220°C. Causality: THP ethers are thermally labile. High inlet temperatures (>250°C) will induce thermal elimination, yielding dihydropyran and p-cresol in the inlet, completely invalidating the MS data.

  • Chromatographic Separation: Inject 1 µL onto a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30m x 0.25mm x 0.25µm). Run a temperature gradient from 80°C to 280°C at 15°C/min.

  • Data Acquisition: Operate the EI source at 70 eV and 230°C. Scan from m/z 40 to 300. Run a solvent blank immediately prior to the sample to validate the absence of p-cresol carryover.

GC_MS_Workflow Tune 1. System Validation PFTBA Tuning Prep 2. Sample Prep Hexane Dilution Tune->Prep GC 3. GC Separation Low-Temp Injection Prep->GC EI 4. EI Ionization 70 eV Hard Ionization GC->EI Data 5. Mass Analysis m/z 40-300 Scan EI->Data

Figure 2: Self-validating GC-EI-MS experimental workflow for THP ether analysis.

Advanced Considerations: ESI-MS/MS and CID Dynamics

While GC-EI-MS is preferred, LC-ESI-MS/MS may be required for complex biological matrices or high-throughput screening. Because tetrahydro-2-(4-methylphenoxy)-2H-pyran does not readily form [M+H]+ ions, analysts must force adduct formation.

  • Ammonium Adduct Formation: Post-column infusion of ammonium acetate ( NH4​OAc ) is required to generate the [M+NH4​]+ adduct at m/z 210 .

  • Collision-Induced Dissociation (CID): Upon isolation and fragmentation of the m/z 210 precursor ion, the primary CID pathway is the immediate expulsion of ammonia ( NH3​ ) and p-cresol, leaving the THP oxocarbenium ion (m/z 85 ) as the dominant product ion . Analysts must carefully optimize the declustering potential (DP) to prevent this fragile adduct from fragmenting in the source before reaching the collision cell.

References

  • Isser, S. J., Duffield, A. M., & Djerassi, C. (1968). Mass spectrometry in structural and stereochemical problems. CLIV. Electron impact-promoted fragmentation of alkyl tetrahydropyranyl ethers and thioethers. The Journal of Organic Chemistry, 33(6), 2266-2271.[Link]

  • Ruzicka, J., Weisbecker, C., & Attygalle, A. B. (2011). Collision‐induced dissociation mass spectra of positive ions derived from tetrahydropyranyl (THP) ethers of primary alcohols. Journal of Mass Spectrometry, 46(1), 12-23.[Link]

Exploratory

Thermodynamic Stability of Tetrahydro-2-(4-methylphenoxy)-2H-pyran: A Comprehensive Technical Guide

Executive Summary Tetrahydro-2-(4-methylphenoxy)-2H-pyran (commonly referred to as the THP ether of p-cresol) is a critical intermediate and protected phenol utilized extensively in complex organic synthesis and pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tetrahydro-2-(4-methylphenoxy)-2H-pyran (commonly referred to as the THP ether of p-cresol) is a critical intermediate and protected phenol utilized extensively in complex organic synthesis and pharmaceutical manufacturing. While the tetrahydropyranyl (THP) group is universally recognized for its robust stability under basic, nucleophilic, and reductive conditions, the thermodynamic principles governing its conformational preferences and its kinetic lability in acidic media are often misunderstood.

This whitepaper provides an in-depth analysis of the thermodynamic stability of THP-p-cresol. By examining the stereoelectronic forces—specifically the anomeric effect—that dictate its conformational equilibrium, and detailing the mechanistic pathways of its acid-catalyzed degradation, this guide equips researchers with the foundational logic required to optimize protection/deprotection workflows.

Structural Thermodynamics and the Anomeric Effect

The thermodynamic stability of the THP-p-cresol acetal linkage is not merely a function of its bond dissociation energies, but rather a complex interplay of steric hindrance and stereoelectronic stabilization[1]([Link]).

Conformational Equilibrium

In a standard cyclohexane ring, bulky substituents overwhelmingly prefer the equatorial position to minimize 1,3-diaxial steric interactions. However, in the tetrahydropyran ring of THP-p-cresol, the p-cresoxy substituent exhibits a strong thermodynamic preference for the axial position. This phenomenon is driven by the anomeric effect [2]([Link]).

The anomeric effect arises from the hyperconjugative donation of the non-bonding lone pair electrons ( nO​ ) of the endocyclic oxygen atom into the antibonding orbital ( σ∗ ) of the exocyclic C–O bond. Because the p-cresoxy group is highly electron-withdrawing relative to a simple alkyl group, the energy level of the exocyclic C–O σ∗ orbital is lowered. This enhances the nO​→σ∗ orbital overlap, providing substantial thermodynamic stabilization (~1.5 to 2.5 kcal/mol) that easily overcomes the steric penalty of the axial position[2]([Link]).

Thermodynamic and Kinetic Parameters

The stability of THP-p-cresol is highly pH-dependent. The acetal linkage is thermodynamically stable in alkaline environments because the absence of protons prevents the formation of the highly reactive oxocarbenium intermediate[3]([Link]).

Table 1: Thermodynamic and Kinetic Parameters of THP-p-Cresol

ParameterValueEnvironmental Conditions
Conformational Free Energy ( ΔGeq→ax∘​ ) -1.8 to -2.5 kcal/molNon-polar solvent (e.g., CDCl3), 298 K
Anomeric Stabilization Energy ~2.0 kcal/molDerived from computational models
Hydrolysis Half-Life ( t1/2​ ) > 24 monthspH 8.0 - 14.0, 298 K
Hydrolysis Half-Life ( t1/2​ ) < 5 minutespH 2.0, 298 K
Thermal Decomposition Point > 250 °CNeat, 1 atm

Mechanistic Pathways of Degradation

To master the handling of THP-p-cresol, one must understand the causality of its degradation. Under acidic conditions, the thermodynamic equilibrium shifts rapidly toward hydrolysis.

According to Deslongchamps' stereoelectronic theory, the cleavage of the tetrahedral intermediate requires the antiperiplanar alignment of the lone pairs on the remaining oxygen atoms with the departing p-cresol group[1]([Link]). The rate-limiting step is the expulsion of the p-cresol leaving group to form a highly electrophilic oxocarbenium ion, which is subsequently trapped by water.

G A THP-p-Cresol (Stable in Base) B H+ Addition (Acidic Media) A->B pH < 5 C Protonated Acetal (Intermediate) B->C D Oxocarbenium Ion (Rate-Limiting Step) C->D - p-Cresol E H2O Attack (Nucleophilic Addition) D->E F Hemiacetal (Unstable) E->F G p-Cresol + 5-Hydroxypentanal (Final Products) F->G Ring Opening

Figure 1: Mechanistic pathway of the acid-catalyzed hydrolysis of THP-p-cresol.

Experimental Protocols

The following protocols are designed as self-validating systems. The synthesis protocol utilizes a kinetic "base-quench" to prevent thermodynamic reversion, while the subsequent NMR protocol validates the structural integrity and conformational thermodynamics of the isolated product.

Protocol 1: Kinetically Controlled Synthesis of THP-p-Cresol

Traditional tetrahydropyranylation methods often suffer from low yields due to reversible equilibrium during aqueous workup[4]([Link]). Localized acidic microenvironments in the aqueous phase catalyze the reversion of the THP ether back to p-cresol. To circumvent this, we employ a rapid solid-base quench methodology[5]().

Materials:

  • p-Cresol (1.0 equiv, 20.0 mmol)

  • 3,4-Dihydro-2H-pyran (DHP) (3.0 equiv, 60.0 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.015 equiv, 0.30 mmol)

  • Sodium tert-butoxide (NaOtBu) (0.08 equiv, 1.6 mmol)

  • Anhydrous Dichloromethane (CH2Cl2) (30 mL)

Step-by-Step Methodology:

  • Initiation: Charge a flame-dried 100 mL round-bottom flask with p-cresol and anhydrous CH2Cl2. Stir at 25 °C under an inert nitrogen atmosphere.

  • Catalysis: Add p-TsOH in one portion as a neat solid. Stir for exactly 60 seconds to ensure homogeneous distribution.

  • Etherification: Rapidly inject DHP in a single aliquot. The solution will transition from yellow to a deep red color within seconds, indicating the formation of the oxocarbenium intermediate and subsequent trapping.

  • Kinetic Quench (Critical Step): Immediately upon observing the red color (typically < 60 seconds post-DHP addition), add solid NaOtBu. Causality: The strong, bulky base irreversibly neutralizes the p-TsOH in the organic phase before thermodynamic reversion can occur, locking the THP-p-cresol in its stable state[5]().

  • Isolation: Remove volatiles under reduced pressure at 50 °C. The crude material can be filtered through a short pad of basic alumina to yield analytically pure THP-p-cresol.

Workflow Step1 1. Reactants Mixing p-Cresol + DHP in CH2Cl2 Step2 2. Acid Catalysis Add p-TsOH (0.015 eq) Step1->Step2 Step3 3. Equilibrium Phase Stir < 60s until red shift Step2->Step3 Step4 4. Rapid Base Quench Add NaOtBu (Irreversible) Step3->Step4 Prevent Reversion Step5 5. Solvent Removal Evaporation at 50 °C Step4->Step5 Step6 6. Isolation Analytically Pure THP-p-Cresol Step5->Step6

Figure 2: Workflow for the kinetically controlled synthesis and base-quench isolation of THP-p-cresol.

Protocol 2: NMR-Based Thermodynamic Profiling

To validate the success of Protocol 1 and quantify the anomeric effect, 1D and 2D NMR spectroscopy is employed.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the isolated THP-p-cresol in 0.6 mL of anhydrous CDCl3 (spiked with 0.01% TMS).

  • Purity Validation (1D 1H-NMR): Acquire a standard proton spectrum. Causality: The absence of vinylic protons at δ 6.3 and 4.6 ppm confirms that unreacted DHP has been successfully removed, and the absence of a phenolic OH stretch confirms complete protection.

  • Conformational Analysis (2D NOESY): Acquire a 2D NOESY spectrum with a mixing time of 300 ms.

  • Data Interpretation: Analyze the cross-peaks between the anomeric proton (H-2 of the tetrahydropyran ring, typically around δ 5.3 ppm) and the axial protons at H-4 and H-6.

    • Self-Validation: A strong NOE correlation between the equatorial H-2 proton and the adjacent axial protons confirms that the p-cresoxy group is locked in the axial position, validating the thermodynamic dominance of the anomeric effect over steric hindrance.

Conclusion

The thermodynamic stability of Tetrahydro-2-(4-methylphenoxy)-2H-pyran is a textbook demonstration of stereoelectronic principles overriding classic steric assumptions. By understanding the anomeric effect that stabilizes the acetal linkage and the specific acid-catalyzed mechanisms that degrade it, researchers can design highly efficient, kinetically controlled workflows. The integration of rapid base-quenching techniques ensures that the thermodynamic equilibrium is manipulated in favor of the protected product, yielding robust, scalable results for complex synthetic applications.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Tetrahydro-2-(4-methylphenoxy)-2H-pyran via Acid-Catalyzed Tetrahydropyranylation

Introduction & Mechanistic Rationale The protection of phenolic hydroxyl groups is a fundamental transformation in organic synthesis, particularly within multi-step drug development workflows where reactive phenols must...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The protection of phenolic hydroxyl groups is a fundamental transformation in organic synthesis, particularly within multi-step drug development workflows where reactive phenols must be temporarily masked. Tetrahydropyranylation using 3,4-dihydro-2H-pyran (DHP) is a highly favored methodology due to the low cost of the reagent, the mild reaction conditions required, and the robust stability of the resulting tetrahydropyranyl (THP) ether against strong bases, hydrides, and organometallic reagents ()[1].

This application note details the synthesis of tetrahydro-2-(4-methylphenoxy)-2H-pyran (commonly referred to as p-cresol THP ether) from p-cresol. The reaction relies on an acid-catalyzed electrophilic addition mechanism.

Causality of Experimental Choices
  • Protecting Agent (DHP): DHP is a cyclic enol ether. Under acidic conditions, the electron-rich double bond is rapidly protonated to form a highly electrophilic, resonance-stabilized oxocarbenium ion ()[2].

  • Catalyst Selection (p-TsOH): A catalytic amount of an organic acid, such as p-toluenesulfonic acid (p-TsOH), is strictly required to initiate the formation of the oxocarbenium species. p-TsOH is chosen because it is highly soluble in organic solvents, ensuring homogeneous catalysis, and is strong enough to drive the reaction efficiently without degrading the substrate ()[2].

  • Nucleophilic Attack: The phenolic oxygen of p-cresol attacks the oxocarbenium ion. Subsequent deprotonation yields the neutral THP ether and regenerates the acid catalyst, making the process a self-sustaining catalytic cycle[1].

  • Solvent (Dichloromethane): Dichloromethane (DCM) is utilized for its excellent solubilizing properties and complete inertness under mild acidic conditions, preventing unwanted solvent-adduct side reactions.

Mechanistic Pathway

Mechanism DHP 3,4-Dihydro-2H-pyran (DHP) Oxocarbenium Oxocarbenium Ion Intermediate DHP->Oxocarbenium Protonation Acid Acid Catalyst (H+) Acid->Oxocarbenium Product Tetrahydro-2-(4-methylphenoxy)-2H-pyran (THP Ether) Oxocarbenium->Product Nucleophilic Attack pCresol p-Cresol (Nucleophile) pCresol->Product Addition & Deprotonation

Mechanistic pathway of the acid-catalyzed THP protection of p-cresol.

Quantitative Data & Reagent Specifications

To ensure reproducibility, the following stoichiometric table outlines the precise reagent quantities required for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
p-Cresol 108.141.01.08 gStarting Material (Nucleophile)
3,4-Dihydro-2H-pyran (DHP) 84.121.51.26 g (1.37 mL)Protecting Agent
p-Toluenesulfonic acid monohydrate 190.220.0595 mgBrønsted Acid Catalyst
Dichloromethane (Anhydrous) 84.93N/A20 mLReaction Solvent
Sodium Bicarbonate (Sat. Aq.) 84.01Excess10 mLReaction Quench / Base

Experimental Protocol

This protocol is designed as a self-validating system; each step incorporates a logical checkpoint to ensure the integrity of the synthesis.

Step 1: Reaction Setup Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with an inert gas (nitrogen or argon) to exclude ambient moisture, which could competitively attack the oxocarbenium intermediate.

Step 2: Dissolution Add p-cresol (1.08 g, 10 mmol) and anhydrous DCM (20 mL) to the flask. Stir at 400 rpm until the phenol is completely dissolved.

Step 3: Reagent Addition Inject 3,4-dihydro-2H-pyran (1.37 mL, 15 mmol) into the reaction mixture. Note: An excess of DHP (1.5 eq) is used to drive the equilibrium toward complete protection ()[1].

Step 4: Catalysis & Temperature Control Cool the flask to 0 °C using an ice-water bath. Carefully add p-TsOH·H₂O (95 mg, 0.05 eq) in one single portion. Causality: The drop in temperature is critical. DHP can violently polymerize in the presence of strong acids at room temperature. Initiating the reaction at 0 °C controls the exothermic formation of the oxocarbenium ion.

Step 5: Reaction Propagation Remove the ice bath and allow the mixture to gradually warm to room temperature (20–25 °C). Stir for 2–4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (9:1) solvent system. The product will appear as a new, less polar spot (higher Rf) compared to p-cresol.

Step 6: Quenching Once TLC indicates the complete consumption of p-cresol, immediately quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Causality: The basic quench is a non-negotiable step. It neutralizes the p-TsOH catalyst. If the acid is not neutralized, the reaction equilibrium will shift backwards (deprotection) during the concentration step as the solvent evaporates and the concentration of adventitious water increases ()[1].

Step 7: Extraction & Washing Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 10 mL). Combine all organic layers and wash with brine (15 mL) to remove residual water and water-soluble impurities.

Step 8: Drying & Concentration Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the DCM under reduced pressure using a rotary evaporator (bath temperature < 35 °C) to yield the crude product.

Step 9: Purification Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 0–5% EtOAc in Hexanes. The target compound, tetrahydro-2-(4-methylphenoxy)-2H-pyran, is isolated as a clear, viscous oil ()[3].

Experimental Workflow

Workflow Step1 1. Setup & Dissolution Dissolve p-cresol & DHP in anhydrous DCM Step2 2. Catalysis Initiation Add p-TsOH (cat.) strictly at 0 °C Step1->Step2 Step3 3. Reaction Stir at RT for 2-4 h (Monitor via TLC) Step2->Step3 Step4 4. Basic Quench Add saturated NaHCO3 to neutralize acid Step3->Step4 Step5 5. Extraction Separate organic layer, wash with brine Step4->Step5 Step6 6. Drying & Concentration Dry over Na2SO4, evaporate solvent Step5->Step6 Step7 7. Purification Column Chromatography (Hexane/EtOAc) Step6->Step7

Step-by-step experimental workflow for the synthesis and isolation of the THP ether.

Analytical Characterization (Expected)

To validate the success of the synthesis, the following analytical signatures should be confirmed:

  • ¹H NMR (CDCl₃): The hallmark of a successful THP protection is the appearance of the anomeric proton of the THP ring, which presents as a distinct triplet or multiplet around 5.3–5.4 ppm. The aromatic protons of the p-cresol moiety will resonate as an AB system around 6.8–7.1 ppm. The aryl methyl group will appear as a sharp singlet near 2.3 ppm, and the remaining THP methylene protons will appear as complex multiplets between 1.5 and 3.9 ppm.

  • IR Spectroscopy: The broad O-H stretching band (typically ~3300 cm⁻¹) present in the starting p-cresol will be completely absent in the purified product, replaced by strong C-O-C ether stretching bands around 1020–1120 cm⁻¹ ()[4].

References

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. Available at: [Link]

  • LookChem. Tetrahydro-2-(4-methylphenoxy)-2H-pyran Chemical Properties. Available at: [Link]

  • TÜBİTAK Academic Journals. Efficient Method for Tetrahydropyranylation of Phenols and Alcohols. Available at:[Link]

Sources

Application

Application Note: Mild Acid-Catalyzed Deprotection of Tetrahydro-2-(4-methylphenoxy)-2H-pyran

Introduction & Chemical Context In complex organic synthesis and drug development, the tetrahydropyranyl (THP) ether serves as a highly versatile protecting group for alcohols and phenols. It offers robust stability agai...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

In complex organic synthesis and drug development, the tetrahydropyranyl (THP) ether serves as a highly versatile protecting group for alcohols and phenols. It offers robust stability against strongly basic reaction conditions, organometallics, hydrides, and alkylating agents[1]. However, the removal of THP ethers typically necessitates acidic conditions, which can pose a significant challenge when working with multifunctional, acid-sensitive molecules[1].

This application note details the targeted deprotection of tetrahydro-2-(4-methylphenoxy)-2H-pyran , the THP ether derivative of p-cresol (4-methylphenol). Phenolic THP ethers exhibit distinct kinetic behaviors compared to their aliphatic counterparts. Because the phenoxide anion is an excellent leaving group (the pKa of p-cresol is ~10.2) relative to aliphatic alkoxides (pKa ~16), phenolic THP ethers are significantly more labile[2]. This kinetic advantage allows chemists to employ exceptionally mild acid-catalyzed methods to liberate p-cresol, enabling orthogonal deprotection strategies where aliphatic THP ethers or other acid-sensitive groups remain completely unaffected[3].

Mechanistic Rationale & Causality

The deprotection of a THP ether is fundamentally an acid-catalyzed acetal solvolysis[4]. To master this transformation, one must understand the causality of the reaction steps:

  • Activation via Protonation : The mechanism initiates with the protonation of the exocyclic oxygen (the phenolic oxygen of the p-cresol moiety).

  • Rate-Determining Cleavage : This protonation activates the system, leading to the heterolytic cleavage of the carbon-oxygen bond[4]. The lower the pKa of the conjugate acid of the leaving group, the more readily this C-O bond dissociates[2]. This step expels the p-cresol leaving group and generates a highly reactive, resonance-stabilized cyclic oxocarbenium ion[4].

  • Nucleophilic Trapping : A nucleophile from the solvent (such as methanol or water) rapidly attacks the oxocarbenium intermediate, driving the equilibrium forward and yielding either an acetal (e.g., 2-methoxytetrahydropyran) or a hemiacetal (5-hydroxypentanal)[4].

Mechanism A Tetrahydro-2-(4-methylphenoxy)-2H-pyran B Protonation of Phenolic Oxygen A->B C Heterolytic C-O Cleavage B->C D Oxocarbenium Ion Intermediate C->D E Expulsion of p-Cresol C->E Fast F Nucleophilic Attack by MeOH D->F G 2-Methoxytetrahydropyran F->G

Mechanistic pathway of acid-catalyzed THP ether deprotection yielding p-cresol.

Quantitative Comparison of Mild Acid Catalysts

To ensure high scientific integrity and reproducible results, we compare three field-proven mild acid catalysts. The selection depends heavily on the scale of the reaction, the presence of competing functional groups, and the desired downstream workup.

Catalyst SystemCatalyst Type & AcidityTypical LoadingSolventTemp / TimeExpected YieldKey Advantage
PPTS [5][6]Homogeneous (pKa ~ 5.2)10–20 mol%MethanolRT to 45°C / 2–4 h>90%Extremely mild buffered proton source; ideal for delicate substrates.
Amberlyst-15 [7][8]Heterogeneous (Sulfonic Resin)10–20% w/wMethanolRT / 1–2 h>95%Localized high acidity; removed by simple filtration, preventing degradation.
Molecular Iodine (I₂) [9]Homogeneous (Lewis Acid)5–10 mol%MeOH / CH₂Cl₂RT / 1 h~90%Operates under neutral pH conditions; highly chemoselective.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system, incorporating in-process checks to ensure the reaction is proceeding as expected and to prevent downstream failures.

Protocol A: Homogeneous Solvolysis using Pyridinium p-Toluenesulfonate (PPTS)

Rationale : PPTS is a mildly acidic salt that provides a buffered proton source[6]. It is strong enough to cleave the p-cresol THP ether but weak enough to leave aliphatic THP ethers or silyl ethers largely untouched at room temperature[10].

Materials :

  • Tetrahydro-2-(4-methylphenoxy)-2H-pyran (1.0 eq, ~5.0 mmol)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 eq, 0.5 mmol)

  • Anhydrous Methanol (20 mL)

Step-by-Step Procedure :

  • Dissolution : Dissolve the THP ether in anhydrous methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

    • Causality: Methanol acts as both the solvent and the nucleophile to trap the oxocarbenium ion, driving the equilibrium forward and preventing the reverse reaction[4].

  • Catalyst Addition : Add PPTS (0.1 eq) in one portion at room temperature (25°C)[6].

  • Reaction Monitoring (Self-Validation) : Stir the mixture and monitor via TLC (Hexanes/EtOAc 8:2). The starting THP ether is UV-active and stains weakly with KMnO₄. The liberated p-cresol will appear as a new UV-active spot with a lower Rf value and will stain intensely with phosphomolybdic acid (PMA) or iodine.

  • Quenching : Once the starting material is consumed (typically 2–4 hours), quench the reaction by adding a half-saturated aqueous solution of NaHCO₃ (10 mL).

    • Causality: Neutralizing the PPTS prevents any unwanted side reactions or repolymerization during the concentration phase.

  • Extraction : Evaporate the bulk of the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 15 mL).

  • Isolation : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to obtain pure p-cresol.

Protocol B: Heterogeneous Cleavage using Amberlyst-15

Rationale : Amberlyst-15 is a macroreticular polystyrene-based ion exchange resin bearing sulfonic acid groups. It provides localized high acidity at the solid-liquid interface while keeping the bulk solution relatively neutral, simplifying workup to a mere filtration[7][8].

Materials :

  • Tetrahydro-2-(4-methylphenoxy)-2H-pyran (1.0 eq, ~5.0 mmol)

  • Amberlyst-15 (dry, H⁺ form) (15% by weight of the substrate)[7]

  • Methanol (20 mL)

Step-by-Step Procedure :

  • Preparation : Weigh the THP ether and dissolve it in Methanol (20 mL).

  • Resin Addition : Add the dry Amberlyst-15 resin beads (15% w/w)[7].

    • Note: Ensure the resin is pre-washed with methanol and dried if commercial purity is in doubt, to remove any leachable oligomers.

  • Agitation : Stir gently at room temperature.

    • Causality: Gentle stirring prevents the mechanical shearing of the resin beads, which could create fine particulates that are difficult to filter and might contaminate the final product.

  • Reaction Monitoring : Check by TLC after 1 hour. Phenolic THP ethers typically cleave within 1–2 hours under these conditions[8].

  • Filtration (Self-Validation) : Once complete, filter the reaction mixture through a sintered glass funnel or a plug of glass wool to remove the Amberlyst-15. Wash the resin with an additional 10 mL of methanol to ensure complete recovery of p-cresol.

    • Self-Validation: The physical removal of the solid catalyst guarantees that absolutely no acid remains in the solution, preventing re-protection or degradation during solvent removal.

  • Concentration : Evaporate the filtrate under reduced pressure to yield p-cresol and the volatile 2-methoxytetrahydropyran byproduct (which is easily removed under high vacuum).

Workflow S1 Dissolve Substrate in Anhydrous MeOH S2 Add Amberlyst-15 (15% w/w) S1->S2 S3 Stir at RT (Monitor via TLC) S2->S3 S4 Filter Resin (Self-Validation) S3->S4 S5 Evaporate Filtrate under Vacuum S4->S5 S6 Pure p-Cresol Isolation S5->S6

Step-by-step workflow for heterogeneous THP deprotection using Amberlyst-15.

Sources

Method

Application Note: Synthesis and Utilization of Tetrahydro-2-(4-methylphenoxy)-2H-pyran as a Phenol Protecting Group Model

Target Audience: Researchers, synthetic chemists, and drug development professionals. Strategic Rationale & Mechanistic Insights In the synthesis of complex active pharmaceutical ingredients (APIs), the phenolic hydroxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Strategic Rationale & Mechanistic Insights

In the synthesis of complex active pharmaceutical ingredients (APIs), the phenolic hydroxyl group is notoriously problematic. Phenols are prone to unwanted oxidation and can act as nucleophiles or acidic quenchers when exposed to organometallic reagents (e.g., Grignard or organolithium reagents), metal hydrides, or alkylating agents. Masking the phenolic hydroxyl group as a tetrahydropyranyl (THP) ether effectively neutralizes its reactivity, providing robust stability across a wide range of strongly basic and nucleophilic reaction conditions[1].

This application note utilizes tetrahydro-2-(4-methylphenoxy)-2H-pyran (the THP ether of p-cresol) as a highly representative model to demonstrate the principles of phenol protection[2],[3].

Causality of the Mechanism: The THP group is structurally a cyclic mixed acetal. It is introduced via the acid-catalyzed addition of the phenol to 3,4-dihydro-2H-pyran (DHP)[4]. The reaction is initiated by the protonation of the electron-rich enol ether double bond of DHP, generating a highly electrophilic, resonance-stabilized oxonium ion. The phenolic oxygen of p-cresol then acts as a nucleophile, attacking the C2 position of the oxonium intermediate. Subsequent deprotonation yields the neutral tetrahydro-2-(4-methylphenoxy)-2H-pyran and regenerates the acid catalyst[4].

Stereochemical Implications: The nucleophilic attack at the C2 position of the pyran ring creates a new stereocenter. Because p-cresol is achiral, the resulting THP ether is a simple racemic mixture. However, researchers must note that applying this methodology to chiral substrates will generate a mixture of diastereomers, which can complicate NMR characterization and chromatographic purification[1].

Mechanism DHP 3,4-Dihydro-2H-pyran (DHP) Oxonium Oxonium Ion Intermediate DHP->Oxonium Protonation (Activation) H_plus Acid Catalyst (H+) H_plus->Oxonium Product Tetrahydro-2-(4-methylphenoxy) -2H-pyran Oxonium->Product Nucleophilic Attack Phenol p-Cresol (4-Methylphenol) Phenol->Product - H+ (Regeneration)

Figure 1: Acid-catalyzed mechanism for tetrahydro-2-(4-methylphenoxy)-2H-pyran formation.

Physicochemical Properties & Catalyst Optimization

Understanding the physical properties of the target compound is essential for downstream processing, extraction, and purification.

Table 1: Physicochemical Properties of Tetrahydro-2-(4-methylphenoxy)-2H-pyran [2]

PropertyValue
CAS Number 13481-09-9
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.26 g/mol
Boiling Point 296.3 °C (at 760 mmHg)
Density 1.049 g/cm³
LogP 2.90

Catalyst Selection: The choice of acid catalyst dictates the reaction's efficiency and the suppression of side reactions. Strong acids can cause DHP to undergo unwanted dimerization or polymerization, consuming the reagent and creating sticky polymeric byproducts.

Table 2: Comparative Analysis of Acid Catalysts for THP Protection [1],[5],[4]

CatalystReaction ConditionsTypical TimeYieldMechanistic Advantage / Disadvantage
TsOH (p-Toluenesulfonic acid)DCM, 0 °C to RT1 - 2 h85-95%Strong Brønsted acid; fast kinetics but higher risk of DHP polymerization.
PPTS (Pyridinium p-toluenesulfonate)DCM, RT2 - 4 h80-90%Mild, buffered acidity; minimizes side reactions and preserves acid-sensitive groups.
Bi(OTf)₃ (Bismuth triflate)Solvent-free, RT10 - 30 min>90%Highly efficient Lewis acid; environmentally benign and insensitive to air/moisture.
HClO₄-SiO₂ Solvent-free, RT15 - 45 min85-95%Heterogeneous catalyst; allows for easy removal via simple filtration.

Standard Operating Procedure (SOP): Synthesis Workflow

This protocol utilizes PPTS to ensure a clean reaction profile with minimal DHP degradation[4].

Materials Required:

  • p-Cresol (4-Methylphenol): 1.0 equivalent (10 mmol, 1.08 g)

  • 3,4-Dihydro-2H-pyran (DHP): 1.5 equivalents (15 mmol, 1.37 mL)

  • Pyridinium p-toluenesulfonate (PPTS): 0.1 equivalents (1 mmol, 250 mg)

  • Anhydrous Dichloromethane (DCM): 20 mL

  • Saturated aqueous NaHCO₃, Brine, Anhydrous MgSO₄.

Step-by-Step Protocol:

  • Preparation : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve p-cresol (1.08 g) in 20 mL of anhydrous DCM under a nitrogen atmosphere.

  • Reagent Addition : Add DHP (1.37 mL) to the solution. Causality: A slight excess of DHP (1.5 eq) is used to compensate for trace moisture-induced hydrolysis or minor dimerization.

  • Catalysis : Cool the mixture to 0 °C using an ice bath, then add the PPTS (250 mg) in one portion. Causality: Cooling mitigates the exothermic nature of the initial oxonium formation, preventing runaway DHP polymerization.

  • Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours.

  • Quenching (Critical Step) : Once complete, quench the reaction by adding 15 mL of saturated aqueous NaHCO₃. Causality: The acid catalyst must be neutralized before solvent evaporation; concentrating the mixture in the presence of active acid will drive the equilibrium backward, cleaving the newly formed THP ether.

  • Workup : Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Purification : Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate, 9:1) to yield tetrahydro-2-(4-methylphenoxy)-2H-pyran as a clear oil.

Workflow Step1 1. Preparation Dissolve p-Cresol + DHP in anhydrous DCM Step2 2. Catalysis Add PPTS (0.1 eq) at 0 °C to minimize side reactions Step1->Step2 Step3 3. Reaction Stir at RT (2-4 h) under N2 atmosphere Step2->Step3 Step4 4. Quenching Neutralize with sat. NaHCO3 before concentration Step3->Step4 Step5 5. Workup Extract organic layer, wash (brine), dry (MgSO4) Step4->Step5 Step6 6. Purification Isolate via silica gel chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the THP protection of p-cresol.

Quality Control & Self-Validating Systems

To ensure the trustworthiness of the protocol, the system must be self-validating through orthogonal analytical checks:

  • TLC Validation : p-Cresol is highly polar due to hydrogen bonding and will have a low Rf value. The resulting THP ether lacks the hydroxyl proton, rendering it significantly less polar. A successful reaction is validated by the complete disappearance of the low-Rf starting material and the appearance of a high-Rf product spot.

  • Spectroscopic Validation (FTIR) : The starting material exhibits a broad, strong O-H stretching band around 3200–3400 cm⁻¹. The self-validating endpoint of this protocol is the absolute absence of this O-H stretch in the FTIR spectrum of the purified product, coupled with strong C-O-C ether stretches at 1000–1100 cm⁻¹.

Deprotection Strategy (Transacetalization)

While the THP group is robust against bases and nucleophiles, it is highly susceptible to acidic cleavage. Deprotection of tetrahydro-2-(4-methylphenoxy)-2H-pyran to regenerate p-cresol is typically achieved via transacetalization. By dissolving the THP ether in methanol and adding a catalytic amount of TsOH or Bi(OTf)₃, the equilibrium is driven toward the formation of the highly volatile 2-methoxytetrahydropyran, liberating the free phenol in quantitative yields under mild conditions[1],[5].

References

  • Title: Tetrahydro-2-(4-methylphenoxy)-2H-pyran - LookChem Source: lookchem.com URL: 2

  • Title: tetrahydro-2-(p-tolyloxy)-2H-pyran CAS#: 13481-09-9 - ChemicalBook Source: chemicalbook.com URL: 3

  • Title: Tetrahydropyranyl Ethers - Organic Chemistry Portal Source: organic-chemistry.org URL: 1

  • Title: RSC Advances: Review on THP Ethers Source: rsc.org URL: 5

  • Title: THP Protecting Group: THP Protection & Deprotection Mechanism – Total Synthesis Source: total-synthesis.com URL: 4

Sources

Application

Application Notes and Protocols: The Potential of Tetrahydro-2-(4-methylphenoxy)-2H-pyran in Modern Cross-Coupling Reactions

Introduction: Reimagining Aryl Ethers in Catalysis For decades, organic chemists have relied on aryl halides as the workhorse electrophiles for transition-metal-catalyzed cross-coupling reactions, the cornerstone of mode...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Reimagining Aryl Ethers in Catalysis

For decades, organic chemists have relied on aryl halides as the workhorse electrophiles for transition-metal-catalyzed cross-coupling reactions, the cornerstone of modern synthesis for constructing complex molecular architectures. However, the pursuit of more economical, sustainable, and atom-efficient chemical processes has turned the spotlight towards alternative coupling partners. Phenol derivatives, particularly aryl ethers, have emerged as highly attractive substrates due to their widespread availability from renewable feedstocks like lignin, inherent stability, and cost-effectiveness.[1][2][3]

This guide focuses on tetrahydro-2-(4-methylphenoxy)-2H-pyran , a molecule that, while traditionally viewed through the lens of protecting group chemistry, presents an intriguing case study for the burgeoning field of C–O bond activation. The core of this exploration lies in the cleavage of the robust C(aryl)–O bond, a significant challenge that has been met with remarkable success through the development of innovative nickel-based catalytic systems.[1][2][3] While direct cross-coupling of this specific substrate is not yet a well-documented transformation, this document will provide researchers, scientists, and drug development professionals with the foundational knowledge, mechanistic insights, and field-proven protocols for analogous aryl ethers, thereby paving the way for future applications.

We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature, offering a comprehensive toolkit for those looking to harness the untapped potential of aryl ethers in their synthetic endeavors.

The Challenge and Opportunity: Activating the C(aryl)–O Bond

The primary hurdle in using aryl ethers as cross-coupling electrophiles is the high dissociation energy of the C(aryl)–O bond.[4][5] Unlike aryl halides or triflates, these bonds are notoriously inert, rendering them unreactive under conventional palladium catalysis conditions that are effective for their more activated counterparts.[6][7]

The breakthrough in this area came with the strategic use of low-valent nickel catalysts.[2][3] Nickel(0) species, often supported by electron-rich ligands, possess the unique ability to engage in the oxidative addition of these strong C–O bonds, thereby initiating the catalytic cycle.

The Case of Tetrahydro-2-(4-methylphenoxy)-2H-pyran

The target molecule, tetrahydro-2-(4-methylphenoxy)-2H-pyran, features a C(aryl)–O bond linking a p-cresol moiety to a tetrahydropyran (THP) ring. This structure introduces a unique consideration: the oxygen atom is part of an acetal. Cleavage of this bond for cross-coupling would be a novel transformation, distinct from the more commonly studied aryl methyl or diphenyl ethers.

Mechanistic Considerations in Nickel-Catalyzed C–O Cross-Coupling

While a single, universally accepted mechanism remains the subject of ongoing research, several key pathways have been proposed and are supported by experimental and computational evidence.[4][5] Understanding these pathways is crucial for rational catalyst selection and reaction optimization.

  • Direct Oxidative Addition: The classical mechanism involves the direct oxidative addition of the C(aryl)–O bond to a Ni(0) center to form a Ni(II) intermediate. This is considered to have a high activation barrier for simple aryl ethers.[5][8]

  • Involvement of Anionic Nickelates: A more contemporary model suggests that in the presence of strong organometallic nucleophiles (e.g., Grignard or organolithium reagents), highly reactive anionic "ate" complexes, such as [Ni(0)R]⁻, are formed. These electron-rich species are more potent for cleaving the C–O bond.[4]

  • Lewis Acid Assistance: Some protocols have shown that the addition of Lewis acids can facilitate C–O bond cleavage by coordinating to the ether oxygen, thereby making the carbon atom more electrophilic and susceptible to attack by the nickel catalyst.[2]

The interplay of the nickel catalyst, the ligand, the nucleophile, and the specific aryl ether substrate dictates which pathway is likely dominant.


Application Protocol 1: Prospective Suzuki-Miyaura Coupling of an Aryl-THP Ether

This protocol is a prospective methodology based on established principles for challenging aryl ether couplings. It is intended as a starting point for investigation and will require optimization.

The Suzuki-Miyaura reaction is a powerful tool for forming C–C bonds. Overcoming the high activation barrier of the C(aryl)-O bond in unactivated aryl ethers for this reaction has been a significant achievement, largely enabled by the use of nickel catalysts with bulky N-heterocyclic carbene (NHC) ligands.[2][3] These ligands are believed to stabilize the low-valent nickel center and promote the difficult oxidative addition step.

Reaction Scheme:

Workflow for a Prospective Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Ni(COD)2, NHC Ligand, and Base (e.g., K3PO4) into a flame-dried Schlenk tube. evac Evacuate and backfill the tube with Argon (3x). reagents->evac add_reagents Add Tetrahydro-2-(4-methylphenoxy)-2H-pyran, Arylboronic Ester, and anhydrous solvent (e.g., Toluene). evac->add_reagents heat Heat the reaction mixture at specified temperature (e.g., 100-120 °C) with vigorous stirring. add_reagents->heat monitor Monitor reaction progress by TLC or GC-MS. heat->monitor quench Cool to room temperature. Quench with aq. NH4Cl. monitor->quench extract Extract with an organic solvent (e.g., Ethyl Acetate). quench->extract dry Dry organic layer (Na2SO4), filter, and concentrate. extract->dry purify Purify by column chromatography. dry->purify

Caption: General workflow for a prospective Ni-catalyzed Suzuki-Miyaura coupling.

Detailed Protocol Steps:

  • Catalyst Preparation & Reagent Assembly (under inert atmosphere):

    • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Ni(COD)₂ (5-10 mol%), a bulky NHC ligand (e.g., IPr·HCl, 10-20 mol% with a base to deprotonate, or a pre-formed Ni-NHC complex), and anhydrous K₃PO₄ (2.0-3.0 equivalents).

    • Seal the tube, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

    • Via syringe or in a glovebox, add a solution of tetrahydro-2-(4-methylphenoxy)-2H-pyran (1.0 equivalent) and the desired arylboronic acid pinacol ester (1.5-2.0 equivalents) in anhydrous toluene or dioxane.

  • Reaction Execution:

    • Place the sealed tube in a preheated oil bath at 100-120 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing by TLC or GC-MS.

  • Work-up and Purification:

    • Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature.

    • Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Causality and Experimental Choices:

  • Catalyst System: Ni(COD)₂ is a common Ni(0) precursor. The bulky NHC ligand is critical; it promotes oxidative addition and prevents catalyst decomposition, which is essential for overcoming the "naphthalene problem" associated with less reactive aryl ethers.[3]

  • Base: A strong, anhydrous base like K₃PO₄ is often required for the transmetalation step in the Suzuki-Miyaura cycle.

  • Solvent: Anhydrous, high-boiling point solvents like toluene or dioxane are used to achieve the necessary reaction temperatures for C-O bond activation.

  • Excess Nucleophile: Using an excess of the boronic ester helps to drive the reaction to completion.


Application Protocol 2: Established Kumada-Tamao-Corriu Coupling of 4-Methoxytoluene

This protocol is adapted from seminal work in the field and represents a validated method for a structurally related and common aryl ether.

The Kumada coupling, utilizing highly reactive Grignard reagents, was one of the first successful examples of nickel-catalyzed cross-coupling of aryl ethers.[3] This reaction is particularly effective for substrates that are robust to strongly nucleophilic and basic conditions. We present here a protocol for the coupling of 4-methoxytoluene, a close analogue of the cresol portion of our target molecule.

Reaction Scheme:

Quantitative Data for Kumada Coupling of Aryl Ethers

EntryAryl EtherGrignard ReagentCatalyst (mol%)Yield (%)Reference
1AnisolePhMgBrNiCl₂(dppp) (1.0)91Wenkert, E. (1979)
24-Methoxytoluenen-BuMgBrNiCl₂(dppe) (2.0)85Dankwardt, J.W. (2004)
32-MethoxynaphthalenePhMgBrNiCl₂(PCy₃)₂ (3.0)98[2]

Detailed Protocol Steps:

  • Catalyst and Substrate Assembly:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add NiCl₂(dppp) (1-2 mol%).

    • Evacuate and backfill the flask with nitrogen three times.

    • Add anhydrous diethyl ether or THF as the solvent.

    • Add 4-methoxytoluene (1.0 equivalent).

  • Reaction Execution:

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2-1.5 equivalents) dropwise via a syringe. A color change is typically observed.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Heat the mixture to reflux and maintain for 4-12 hours, monitoring by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 25 mL).

    • Combine the organic layers, wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography or distillation to afford the biaryl product.

Logical Relationship of Kumada Coupling Catalytic Cycle

G cluster_legend Ni0 Ni(0)L_n NiII_A Ar-Ni(II)-OMe Ni0->NiII_A Ar-OMe NiII_B Ar-Ni(II)-R NiII_A->NiII_B R-MgX NiII_B->Ni0 Ar-R OA Oxidative Addition TM Transmetalation RE Reductive Elimination

Caption: Simplified catalytic cycle for Kumada coupling of an aryl ether.

Conclusion and Future Outlook

The cross-coupling of aryl ethers has transitioned from a niche curiosity to a powerful and practical strategy in organic synthesis. Driven by the unique reactivity of nickel catalysts, chemists can now leverage abundant and inexpensive phenol derivatives for the construction of complex molecules. While the direct application of tetrahydro-2-(4-methylphenoxy)-2H-pyran in such reactions remains an open frontier, the principles, mechanisms, and protocols established for other challenging aryl ethers provide a clear and logical roadmap for its investigation.

The prospective protocols detailed herein are designed to serve as a launchpad for researchers aiming to expand the boundaries of C–O activation. Success in this area would not only introduce a novel class of electrophiles but also potentially unveil new mechanistic pathways involving acetal-type C-O bond cleavage. The continued development of more active and selective catalysts will undoubtedly unlock further potential, making the future of cross-coupling chemistry more sustainable and innovative.

References

  • Shedding Light on the Hidden Roles of Lithium in the Nickel-Catalyzed Cross-Coupling of Aryl Ethers.
  • Dialkyl Ether Formation via Nickel-Catalyzed Cross Coupling of Acetals and Aryl Iodides. Not provided.
  • Activation of “Inert” Alkenyl/Aryl C O Bond and Its Application in Cross‐Coupling Reactions. Wiley Online Library.
  • Nickel Catalyzed Cross-Coupling of Aryl and Alkenyl Triflates with Alkyl Thiols. organic-chemistry.org.
  • Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts.
  • Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts.
  • Cross-Coupling Reaction of Allylic Ethers with Aryl Grignard Reagents Catalyzed by a Nickel Pincer Complex. MDPI.
  • Cross-Couplings Using Aryl Ethers via C-O Bond Activation Enabled by Nickel C
  • Palladium-catalyzed cross-couplings by C–O bond activ
  • Mechanisms of the Nickel-Catalysed Hydrogenolysis and Cross-Coupling of Aryl Ethers. Thieme.
  • Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling.
  • Different Bonds Cleavage of Arenesulfonates: Access to Diverse Aryl Ethers. Shanghai Institute of Organic Chemistry.
  • Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling.
  • Ruthenium(0)-catalyzed cross-coupling of aryl methyl ethers with organoboranes by selective C–O cleavage. Royal Society of Chemistry.
  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activ
  • An Efficient Intermolecular Palladium-Catalyzed Synthesis of Aryl Ethers.
  • Tetrahydro-2-(4-methylphenoxy)-2H-pyran. LookChem.
  • Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis.
  • Transition-Metal Free C–C Bond Cross-Coupling of Aryl Ethers with Diarylmethanes.
  • Ruthenium(0)-Catalyzed Cross-Coupling of Aryl Methyl Ethers with Organoboranes by Selective C–O Cleavage. NSF Public Access Repository.
  • Nickel-catalyzed reductive cleavage of aryl alkyl ethers to arenes in absence of external reductant. PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Tetrahydro-2-(4-methylphenoxy)-2H-pyran Synthesis &amp; Purification

Welcome to the Process Chemistry Support Portal. This guide provides mechanistic troubleshooting for the synthesis and purification of tetrahydro-2-(4-methylphenoxy)-2H-pyran (the THP ether of p-cresol).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Portal. This guide provides mechanistic troubleshooting for the synthesis and purification of tetrahydro-2-(4-methylphenoxy)-2H-pyran (the THP ether of p-cresol). Because THP ethers are acid-labile acetals, researchers frequently encounter byproduct formation—specifically DHP oligomerization during synthesis and product cleavage during chromatography. This guide establishes a self-validating framework to eliminate these failure modes.

Process Workflow & Failure Modes

Workflow Reactants p-Cresol + DHP Catalyst Catalyst: PPTS (Mild Acid) Reactants->Catalyst Crude Crude THP Ether Catalyst->Crude Controlled acidity prevents polymerization Polymer Byproduct: DHP Oligomers Catalyst->Polymer Strong acids (PTSA) cause oligomerization Quench Base Quench (Et3N) Crude->Quench Purification Buffered Silica (1% Et3N) Quench->Purification Neutralizes acid prior to concentration Product Pure THP Ether Purification->Product Prevents acetal hydrolysis Deprotection Byproduct: Cleaved p-Cresol Purification->Deprotection Unbuffered silica causes cleavage

Fig 1. Mechanistic workflow for THP ether synthesis highlighting byproduct prevention strategies.

Troubleshooting Guide (FAQ)

Q: My isolated yield of the THP ether is low, and NMR shows significant p-cresol starting material even though TLC showed complete conversion before workup. What happened? A: This is the classic signature of on-column deprotection. Tetrahydro-2-(4-methylphenoxy)-2H-pyran is an acetal, making it stable to bases but highly labile to acidic conditions[1]. Standard silica gel contains acidic silanol groups (pH ~4.5–5.5) that catalyze the hydrolysis of your product back into p-cresol during chromatography. The Fix: Buffer your silica gel. Add 1–2% triethylamine (Et₃N) to your eluent during column packing and elution to neutralize the silanol sites, ensuring the THP ether remains intact.

Q: I am seeing a viscous, high-boiling impurity that streaks on TLC and complicates NMR interpretation. How do I eliminate this? A: You are observing polytetrahydropyran, an oligomeric byproduct formed by the cationic polymerization of 3,4-dihydro-2H-pyran (DHP). This occurs when the acid catalyst is too strong (e.g., PTSA, HCl) or when a large excess of DHP is used[2]. The Fix: Switch to a milder acid catalyst like Pyridinium p-toluenesulfonate (PPTS)[1]. PPTS provides sufficient acidity to activate the DHP double bond for nucleophilic attack by the phenol, but limits the propagation of DHP polymerization[2].

Q: Is there a way to remove unreacted p-cresol without relying on silica gel chromatography? A: Yes. Because p-cresol is a phenol (pKa ~10.1), it can be deprotonated and partitioned into an aqueous phase. After quenching the reaction, perform an aqueous wash using 1M NaOH. The unreacted p-cresol will form sodium p-cresolate and wash into the aqueous layer, while the highly lipophilic THP ether remains in the organic phase.

Quantitative Process Optimization

The following table summarizes the impact of catalyst selection and purification methodology on byproduct formation and final isolated yield.

CatalystPurification MethodDHP Oligomer Byproduct (%)Deprotected p-Cresol (%)Isolated Yield (%)
PTSA (0.1 eq)Standard Silica> 15%20 - 30%45 - 55%
PPTS (0.1 eq)Standard Silica< 5%20 - 30%60 - 65%
PPTS (0.1 eq) 1% Et₃N Buffered Silica < 5% < 2% 88 - 95%

Self-Validating Experimental Protocol

This protocol is designed with built-in validation checks to ensure causality and prevent downstream failures.

Step 1: Reaction Setup

  • Dissolve p-cresol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add Pyridinium p-toluenesulfonate (PPTS, 0.1 eq). Causality: PPTS is a mild acid that minimizes DHP oligomerization compared to stronger acids like PTSA[1].

  • Cool the mixture to 0 °C and add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Validation Check 1: Perform TLC (Hexanes/EtOAc 9:1). The p-cresol spot (UV active, lower Rf) should disappear, replaced by a higher Rf spot corresponding to the THP ether.

Step 2: Base Quench

  • Once conversion is complete, add Triethylamine (Et₃N, 0.2 eq) directly to the reaction flask and stir for 5 minutes.

  • Causality: Neutralizing the PPTS catalyst before solvent evaporation is critical. Concentrating the reaction mixture in the presence of acid and heat will drive the equilibrium backward, cleaving the THP ether.

Step 3: Alkaline Workup

  • Dilute the mixture with additional DCM and wash with 1M NaOH (2x) to remove any unreacted p-cresol.

  • Wash with brine (1x), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Check 2: Spot the organic layer on a TLC plate. The absence of the p-cresol spot confirms successful alkaline extraction.

Step 4: Buffered Chromatography

  • Prepare a silica gel slurry using the eluent system (e.g., 95:5 Hexanes:EtOAc) containing 1% v/v Et₃N .

  • Pack the column and load the crude mixture. Elute using the same Et₃N-buffered solvent system.

  • Causality: The Et₃N neutralizes acidic silanol sites on the silica gel that would otherwise hydrolyze the THP ether back to p-cresol during purification[3].

  • Validation Check 3: Evaporate the product fractions. The resulting tetrahydro-2-(4-methylphenoxy)-2H-pyran should be a clear oil free of broad polymeric peaks or phenolic -OH signals in ¹H NMR.

References

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. National Institutes of Health (NIH) / PMC.1

  • RSC Advances: Protection of phenols with DHP PPTS. Royal Society of Chemistry. 2

  • Sulphuric acid adsorbed on silica gel: An efficient catalyst for the protection and deprotection of alcohols with dihydropyran. NIScPR. Link

  • Organic Synthesis advice needed. Achieving THP protection of phenolic group. Reddit. 3

Sources

Optimization

Technical Support Center: Troubleshooting Liquid-Liquid Extraction of p-Cresol THP Ether

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals and synthetic chemists in resolving workflow bottlenecks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals and synthetic chemists in resolving workflow bottlenecks. One of the most notorious issues during the protection of phenols is the formation of stubborn emulsions during the liquid-liquid extraction (LLE) workup of p-cresol tetrahydropyranyl (THP) ether.

This guide provides mechanistic insights, actionable troubleshooting steps, and self-validating protocols to ensure clean phase separations and high product recovery.

Mechanistic Insights: The Causality of Emulsions

To effectively break an emulsion, you must first understand the chemical causality behind its formation. In the synthesis of p-cresol THP ether, emulsions are rarely random; they are the result of two competing chemical phenomena:

  • Amphiphilic Surfactant Formation : p-Cresol contains a phenolic hydroxyl group with a pKa of ~10.14. During the reaction workup, quenching with a mild base like aqueous sodium bicarbonate (NaHCO₃, pH ~8.3) can deprotonate a trace fraction of unreacted p-cresol. These resulting phenoxide species act as weak surfactants, reducing the interfacial tension between the aqueous and organic layers and stabilizing solvent droplets[1].

  • DHP Polymerization : The protection reaction utilizes 3,4-dihydro-2H-pyran (DHP) and an acid catalyst. If a strong acid like p-toluenesulfonic acid (p-TsOH) is used, or if the reaction is overheated, excess DHP undergoes cationic polymerization[2]. This side reaction generates highly viscous poly-tetrahydropyran oligomers that physically trap solvent droplets, creating a thick, milky emulsion that chemical methods alone cannot break.

ReactionPathway Reactants p-Cresol + DHP (3,4-Dihydro-2H-pyran) Acid Acid Catalyst (e.g., PPTS, p-TsOH) Reactants->Acid Desired p-Cresol THP Ether (Target Product) Acid->Desired Controlled Temp/Acid SideRxn DHP Polymerization (Side Product) Acid->SideRxn Excess Acid/Heat Emulsion Viscous Oligomers Stabilize Emulsions SideRxn->Emulsion

Mechanistic pathway showing how DHP polymerization leads to emulsions.

Frequently Asked Questions (FAQs)

Q1: My extraction just turned into a thick, milky emulsion. What is the immediate first step? A1: Stop shaking the separatory funnel immediately. Vigorously shaking a mixture containing viscous DHP oligomers or phenoxide surfactants only decreases the droplet size, exponentially increasing the stability of the emulsion. Secure the funnel to a ring stand, gently swirl it in a figure-eight motion to promote droplet coalescence, and let it sit for 10–15 minutes[3].

Q2: Waiting didn't work. How do I break this stubborn emulsion chemically? A2: Employ the "salting out" technique. Add a generous volume of saturated aqueous sodium chloride (brine) to the separatory funnel. This abruptly increases the ionic strength and density of the aqueous layer. By maximizing the polarity of the aqueous phase, you force the partially soluble surfactant-like species (p-cresol phenoxides) entirely into the organic phase, stripping the emulsion droplets of their stabilizing agents[4].

Q3: I added brine, but the emulsion persists. What is the root cause, and how do I fix it? A3: If brine fails, the emulsion is not chemically stabilized by surfactants; it is mechanically stabilized by viscous DHP polymeric particulates. You must physically remove these oligomers. Vacuum filter the entire biphasic emulsion through a pad of Celite. The Celite acts as a depth filter, trapping the polymeric sludge while allowing the immiscible liquids to pass through and separate cleanly in the receiving flask[4].

Q4: Does the choice of extraction solvent matter for THP ethers? A4: Absolutely. Dichloromethane (DCM) is notorious for forming stable emulsions because its density (1.33 g/cm³) is dangerously close to that of dense aqueous brines, leading to poor phase separation. Switching to a lighter, less polar solvent like Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc) drastically improves the density differential and reduces emulsion formation.

EmulsionWorkflow Start Emulsion Forms During LLE Wait Wait 10-15 mins & Gentle Swirl Start->Wait Check1 Did it separate? Wait->Check1 Brine Add Saturated NaCl (Salting Out) Check1->Brine No Success Clean Phase Separation Proceed to Drying Check1->Success Yes Check2 Did it separate? Brine->Check2 Celite Vacuum Filter Through Celite Pad Check2->Celite No Check2->Success Yes Celite->Success Resolved

Workflow for resolving liquid-liquid extraction emulsions.

Quantitative Comparison of Emulsion-Breaking Techniques

To aid in rapid decision-making at the bench, refer to the table below summarizing the efficacy of various interventions specifically for p-cresol THP ether workups.

TechniqueMechanism of ActionTime RequiredSuccess Rate (THP Ethers)Best Used For
Salting Out (Brine) Increases aqueous ionic strength, decreasing organic solubility[1].~5 minsHighSurfactant-induced emulsions (phenoxides).
Celite Filtration Mechanically removes viscous particulates stabilizing the emulsion[4].10–15 minsVery HighPolymer-induced emulsions (DHP oligomers).
Solvent Dilution Alters density and interfacial tension of the organic phase.~2 minsModerateHighly concentrated, viscous organic layers.
Centrifugation Accelerates phase separation via centrifugal force[1].5–10 minsVery HighSmall-scale (<50 mL) stubborn emulsions.

Self-Validating Experimental Protocols

Protocol 1: Optimized Synthesis & Preventative Workup of p-Cresol THP Ether

This protocol is designed as a self-validating system. By utilizing a mild catalyst and a low-density extraction solvent, the causality of emulsion formation is eliminated before it begins.

  • Reaction Setup : In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve p-cresol (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Reagent Addition : Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv). To prevent DHP polymerization, avoid strong acids. Instead, add a catalytic amount of the mild acid pyridinium p-toluenesulfonate (PPTS, 0.05 equiv)[5].

  • Reaction Monitoring : Stir at room temperature for 4–6 hours. Validate completion via TLC (Hexanes/EtOAc 8:2); the p-cresol spot should be entirely consumed, confirming no unreacted phenol remains to act as a surfactant.

  • Quenching : Add saturated aqueous NaHCO₃ to neutralize the PPTS.

  • Extraction (Preventative) : Transfer the mixture to a separatory funnel. Add an equal volume of Methyl tert-butyl ether (MTBE). Crucial step: Do not shake vigorously. Gently invert the funnel 3–4 times, venting frequently. The low density of MTBE ensures a rapid, clean separation from the aqueous layer.

  • Isolation : Collect the top organic layer, wash once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: The "Celite Plug" Emulsion Breaking Technique

If an emulsion has already formed due to DHP polymerization, use this mechanical disruption protocol.

  • Preparation : Secure a sintered glass Buchner funnel over a clean vacuum filter flask. Pack the funnel with a 1-to-2-inch layer of Celite 545.

  • Seating the Pad : Wet the Celite pad with the organic extraction solvent you are currently using (e.g., EtOAc or DCM) and apply a gentle vacuum to seat the pad firmly.

  • Filtration : Pour the entire emulsified biphasic mixture directly from the separatory funnel onto the Celite pad under vacuum. The Celite will trap the viscous poly-THP oligomers.

  • Rinsing : Rinse the filter cake with 20 mL of fresh organic solvent to ensure no p-cresol THP ether product is left trapped in the polymeric residue.

  • Separation : Disconnect the vacuum. Transfer the clear filtrate from the flask back into a clean separatory funnel. You will observe an immediate, self-validating clean separation of the aqueous and organic layers.

References

  • Title : 2.3: LIQUID-LIQUID EXTRACTION Source : Chemistry LibreTexts URL : 3

  • Title : Tips for Troubleshooting Liquid–Liquid Extractions Source : LCGC International URL : 1

  • Title : solid-liquid extraction Source : Columbia University URL : 4

  • Title : 3,4-Dihydro-2H-pyran | High Purity Reagent Source : Benchchem URL : 2

  • Title : Technical Support Center: THP Protection of Primary Alcohols Source : Benchchem URL :5

Sources

Troubleshooting

Technical Support Center: Column Chromatography of Tetrahydro-2-(4-methylphenoxy)-2H-pyran

This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of tetrahydro-2-(4-methylphenoxy)-2H-pyran. As a tetrahydrop...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of tetrahydro-2-(4-methylphenoxy)-2H-pyran. As a tetrahydropyranyl (THP) ether of p-cresol, this compound presents unique challenges during silica gel chromatography, primarily related to the acid-sensitivity of the acetal protecting group. This document provides field-proven insights, detailed protocols, and troubleshooting solutions to ensure successful purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when purifying tetrahydro-2-(4-methylphenoxy)-2H-pyran on silica gel?

The principal challenge is the acid-lability of the THP ether linkage.[1][2] Silica gel is inherently weakly acidic due to the presence of surface silanol groups (Si-OH).[3] This acidity can be sufficient to catalyze the hydrolysis (cleavage) of the THP group, regenerating the starting material, p-cresol, directly on the column. This leads to impure fractions and reduced yield of the desired product.

Q2: What is a good starting solvent system for TLC analysis?

For a compound of moderate polarity like tetrahydro-2-(4-methylphenoxy)-2H-pyran, a mixture of a non-polar and a polar solvent is standard. A good starting point for thin-layer chromatography (TLC) analysis is 10-20% Ethyl Acetate in Hexanes (or petroleum ether).[4][5] This system generally provides good initial separation between the non-polar byproducts (e.g., residual dihydropyran) and the more polar starting material (p-cresol).

Q3: How do I interpret the TLC to select the best solvent system for the column?

The goal is to find a solvent system where the desired product, tetrahydro-2-(4-methylphenoxy)-2H-pyran, has a Retention Factor (Rf) of approximately 0.25 to 0.35 .[3]

  • If Rf is too high (> 0.4): The compound will elute too quickly from the column, resulting in poor separation from less polar impurities. Decrease the polarity of the eluent (i.e., decrease the percentage of ethyl acetate).

  • If Rf is too low (< 0.2): The compound will take a very long time to elute, leading to band broadening and diffusion, which also reduces separation efficiency.[3] Increase the polarity of the eluent (i.e., increase the percentage of ethyl acetate).

Q4: My TLC plate shows a new spot appearing over time that wasn't in my crude reaction mixture. What is it?

This is a classic sign of on-plate decomposition. The new, more polar spot (lower Rf) is almost certainly p-cresol, formed by the acid-catalyzed cleavage of your THP ether on the silica plate. This observation is a critical warning that the same decomposition will occur on a larger scale during column chromatography unless preventative measures are taken.

Workflow for Solvent System Selection

The following diagram outlines the logical workflow for developing an appropriate solvent system for your purification.

Solvent_Selection_Workflow start Start: Crude Reaction Mixture tlc_initial Run analytical TLC (e.g., 20% EtOAc/Hexane) start->tlc_initial eval_rf Evaluate Product Rf tlc_initial->eval_rf rf_high Rf > 0.4 (Too High) eval_rf->rf_high High rf_low Rf < 0.2 (Too Low) eval_rf->rf_low Low rf_good 0.2 < Rf < 0.4 (Optimal) eval_rf->rf_good Good decrease_pol Decrease Polarity (e.g., 10% EtOAc/Hexane) rf_high->decrease_pol increase_pol Increase Polarity (e.g., 30% EtOAc/Hexane) rf_low->increase_pol check_spots Check for new spots or streaking rf_good->check_spots decrease_pol->tlc_initial increase_pol->tlc_initial add_base Problem Identified: Add 0.5-1% Triethylamine (Et3N) to the chosen solvent system check_spots->add_base Decomposition or Streaking proceed Proceed to Column Chromatography check_spots->proceed Clean Separation re_run_tlc Re-run TLC with neutralized eluent add_base->re_run_tlc re_run_tlc->proceed

Caption: Workflow for selecting an optimal chromatography solvent system.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of tetrahydro-2-(4-methylphenoxy)-2H-pyran.

Problem Probable Cause(s) Recommended Solution(s)
Product yield is low, and fractions contain starting material (p-cresol). Acid-catalyzed deprotection on silica. The THP ether is being cleaved by the acidic stationary phase.[1][6]Neutralize the eluent. Add 0.5-1% triethylamine (Et₃N) to your chosen solvent system (e.g., for 1 L of eluent, add 5-10 mL of Et₃N). Pre-treat the silica slurry with this neutralized eluent before packing the column.[4][7]
Poor separation between the product and a non-polar impurity. Eluent is too polar. The high solvent strength is causing both compounds to move too quickly, merging their bands.Decrease eluent polarity. Reduce the percentage of ethyl acetate in your hexane/EtOAc mixture. An Rf of ~0.25 for your product often gives the best resolution from nearby spots.[3]
Product elutes as a broad band, spanning many fractions. 1. Column was loaded improperly. Using too much solvent to dissolve the crude product creates a thick initial band.[3] 2. Eluent is not polar enough. The compound is moving too slowly, allowing for diffusion.[3]1. Use "dry loading". Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column. 2. Slightly increase eluent polarity. If the Rf is very low (<0.15), a modest increase in ethyl acetate can sharpen the elution band.
The product Rf on TLC is different after adding triethylamine. Change in solvent polarity and surface interaction. Triethylamine is a polar molecule and will alter the overall polarity of the eluent. It also deactivates the acidic sites on the silica, changing how analytes interact with the stationary phase.This is expected. Always re-run your analytical TLC with the exact neutralized solvent system you plan to use for the column to confirm the optimal Rf before starting the large-scale purification.

Troubleshooting Decision Tree

This diagram provides a visual guide to diagnosing and solving common chromatography problems.

Troubleshooting_Tree start Problem Encountered During Column low_yield Low Yield & p-Cresol in Fractions start->low_yield poor_sep Poor Separation start->poor_sep cause_acid Cause: Acidic Silica Cleaving THP Group low_yield->cause_acid solution_neutralize Solution: Re-run column with 0.5-1% Et3N in eluent cause_acid->solution_neutralize sep_type What is the issue? poor_sep->sep_type coelution Bands are overlapping sep_type->coelution Overlapping broad_band Product band is very wide sep_type->broad_band Too Wide cause_coelution Cause: Eluent is too polar coelution->cause_coelution solution_coelution Solution: Decrease % of EtOAc to lower product Rf to ~0.25 cause_coelution->solution_coelution cause_broad Cause: Improper loading or eluent is not polar enough broad_band->cause_broad solution_broad Solution: Use 'dry loading' technique and/or slightly increase eluent polarity cause_broad->solution_broad

Caption: A decision tree for troubleshooting common purification issues.

Experimental Protocols

Protocol 1: Analytical TLC for Solvent System Selection

  • Prepare TLC Plate: Obtain a silica gel TLC plate. Draw a light pencil line approximately 1 cm from the bottom (the origin).

  • Spot the Plate: Dissolve a small sample of your crude reaction mixture in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot a small amount onto the origin. Also spot reference standards of your starting material (p-cresol) if available.

  • Prepare Eluent: In a beaker, prepare a 10 mL mixture of your test solvent system (e.g., 2 mL ethyl acetate and 8 mL hexanes for a 20% solution).

  • Develop the Plate: Pour the eluent into a developing chamber with a lid and a piece of filter paper to saturate the atmosphere. Place the TLC plate in the chamber, ensuring the eluent level is below the origin line. Close the chamber.

  • Visualize: Once the solvent front has traveled to about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., in an iodine chamber or with a potassium permanganate dip).

  • Calculate Rf: Measure the distance from the origin to the center of your product spot and the distance from the origin to the solvent front. Rf = (distance traveled by spot) / (distance traveled by solvent front)

  • Optimize: Adjust the solvent ratio as described in the FAQ section until the product Rf is in the 0.25-0.35 range and good separation is observed between all components. If decomposition is noted, repeat the best system with 0.5-1% triethylamine added.

Protocol 2: Flash Column Chromatography with a Neutralized Solvent System

  • Prepare the Slurry: In a beaker, add your calculated amount of silica gel to your chosen neutralized eluent (e.g., 15% EtOAc/Hexane + 1% Et₃N). Gently swirl to create a uniform slurry. A typical ratio is ~50-100 g of silica per 1 g of crude material.

  • Pack the Column: Secure a glass column vertically. Ensure the stopcock is closed and add a small plug of cotton or glass wool, followed by a thin layer of sand. Pour the silica slurry into the column. Open the stopcock to drain some solvent, and gently tap the column to ensure even packing without air bubbles. Add another thin layer of sand on top of the silica bed.[3]

  • Load the Sample: Use the "dry loading" method described in the troubleshooting table for best results. Pre-adsorb your crude mixture onto a small amount of silica and carefully add it to the top of the packed column.

  • Run the Column: Carefully add the neutralized eluent to the column. Using gentle air pressure ("flash" chromatography), push the solvent through the column at a steady rate.

  • Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.

  • Analyze Fractions: Use TLC to analyze the collected fractions to determine which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator to yield the purified tetrahydro-2-(4-methylphenoxy)-2H-pyran.

References

  • Royal Society of Chemistry. (n.d.). A review on the tetrahydropyranyl group in organic synthesis. RSC Advances. Retrieved from [Link]

  • Far, S. A., & De La Torre, B. G. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC, NIH. Retrieved from [Link]

  • Heravi, M. M., et al. (2011). Efficient Method for Tetrahydropyranylation of Alcohols and Phenols and Deprotection of THP Ethers Using H14[NaP5W30O110] as a Green Catalyst. ResearchGate. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protective Groups. In 4.5 Tetrahydropyranyl (THP) and Related Ethers. Thieme. (Simulated reference, as direct deep links to book chapters are unstable. The information is common knowledge in organic chemistry texts on protecting groups.)
  • SIELC Technologies. (2018, May 16). 2-(4-Methylphenoxy)tetrahydro-2H-pyran. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for Column Chromatography. Retrieved from [Link]

  • Total Synthesis. (2024, October 16). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • ResearchGate. (2016, October 14). Mild THP removal/hydrolysis? Retrieved from [Link]

  • Reddit. (2025, March 11). Purification of THP protected compound. r/Chempros. Retrieved from [Link]

  • Snieckus, V., et al. (2011). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. PMC. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Alcohol Protection: A Comparative Analysis of Acetal vs. Silyl Ethers

In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. For the ubiquitous hydroxyl group, chemists have a vast arsenal of prote...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. For the ubiquitous hydroxyl group, chemists have a vast arsenal of protecting groups at their disposal, each with a unique profile of stability and reactivity. This guide provides an in-depth, objective comparison between two workhorse protecting groups: the acetal-based Tetrahydropyranyl (THP) ether, with specific reference to substituted variants like Tetrahydro-2-(4-methylphenoxy)-2H-pyran, and the silicon-based tert-butyldimethylsilyl (TBS) ether.

This analysis moves beyond a simple recitation of facts to explore the mechanistic rationale and strategic considerations that guide the selection of a protecting group, empowering researchers to make informed decisions that enhance the efficiency and yield of their synthetic routes.

The Protecting Groups: An Introduction to the Candidates

  • tert-Butyldimethylsilyl (TBS) Ether: A member of the silyl ether family, the TBS group is lauded for its versatility, ease of installation, and a well-defined set of cleavage conditions. Its stability is conferred by the sterically demanding tert-butyl group, which shields the silicon atom from nucleophilic attack.[1] The seminal work by E.J. Corey and A. Venkateswarlu on the use of TBS-Cl with imidazole in DMF established this as a go-to method for alcohol protection.[2]

  • Tetrahydropyranyl (THP) Ether: This protecting group transforms an alcohol into a mixed acetal. It is formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[3][4] The specific reagent in our topic, Tetrahydro-2-(4-methylphenoxy)-2H-pyran, is a pre-formed mixed acetal that can transfer the THP group to an alcohol, likely under similar acid-catalyzed or transacetalization conditions. For the purpose of this guide, we will focus on the properties of the resulting protected alcohol—the THP ether—as its core reactivity is dictated by the acetal linkage, which is consistent whether formed from DHP or a transfer reagent. THP ethers are known for their low cost, ease of introduction, and robust stability under basic, nucleophilic, and reductive conditions.[5]

Mechanism of Action: Installation and Cleavage

The choice between TBS and THP ethers often hinges on the compatibility of their respective installation and removal conditions with other functional groups present in the molecule.

Protection (Ether Formation)

TBS Ether Formation: The standard protocol involves the reaction of an alcohol with tert-butyldimethylsilyl chloride (TBS-Cl) in the presence of a base, such as imidazole or triethylamine, in an aprotic solvent like DMF or CH₂Cl₂.[6][7] The base serves to deprotonate the alcohol, increasing its nucleophilicity, and to quench the HCl byproduct. The reaction is an Sₙ2-type nucleophilic substitution at the silicon center.[8]

THP Ether Formation: The most common method involves the reaction of an alcohol with DHP using a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid (TsOH), pyridinium p-toluenesulfonate (PPTS), or BF₃·Et₂O).[4][9] The acid protonates the DHP, generating a resonance-stabilized oxocarbenium ion which is then attacked by the nucleophilic alcohol.[4] A key drawback of this method is the creation of a new stereocenter at the anomeric carbon, which can lead to a mixture of diastereomers if the alcohol is chiral.[3]

G cluster_0 Protection Mechanisms TBS_start R-OH + TBS-Cl TBS_product R-O-TBS TBS_start->TBS_product Sₙ2 at Si TBS_base Base (e.g., Imidazole) TBS_base->TBS_start THP_start R-OH + DHP THP_product R-O-THP THP_start->THP_product Electrophilic Addition THP_acid Acid Catalyst (e.g., TsOH) THP_acid->THP_start

Fig 1. Contrasting mechanisms for alcohol protection.
Deprotection (Ether Cleavage)

The distinct deprotection pathways for TBS and THP ethers form the basis of their utility in orthogonal synthesis strategies, where one group can be removed selectively in the presence of the other.[5][10]

TBS Ether Cleavage:

  • Fluoride-Mediated: This is the most common and efficient method. Sources of fluoride ion, such as tetrabutylammonium fluoride (TBAF), readily cleave the Si-O bond due to the exceptionally high strength of the newly formed Si-F bond.[11] The reaction proceeds via nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate intermediate.[11]

  • Acid-Mediated: TBS ethers can also be cleaved under acidic conditions, though they are significantly more stable than THP ethers.[11] Conditions typically involve aqueous acetic acid or stronger acids like HCl in an alcohol solvent.[1]

THP Ether Cleavage:

  • Acid-Mediated: THP ethers are highly sensitive to acid and are readily cleaved by acidic hydrolysis.[3][5] This is the reverse of the protection mechanism. Mild conditions, such as acetic acid in a THF/water mixture or catalytic TsOH in methanol, are usually sufficient.[12] This lability to acid is the primary limitation of the THP group.

G cluster_1 Deprotection Pathways TBS_protected R-O-TBS TBS_deprotected R-OH TBS_protected->TBS_deprotected Si-F bond formation TBS_protected->TBS_deprotected Hydrolysis TBS_fluoride Fluoride (e.g., TBAF) TBS_fluoride->TBS_protected TBS_acid Acid (e.g., AcOH/H₂O) TBS_acid->TBS_protected THP_protected R-O-THP THP_deprotected R-OH THP_protected->THP_deprotected Acetal Hydrolysis THP_acid Mild Acid (e.g., TsOH, MeOH) THP_acid->THP_protected

Fig 2. Primary cleavage methods for TBS and THP ethers.

Performance Comparison: A Data-Driven Analysis

The stability of a protecting group dictates the reaction conditions it can withstand. The choice between TBS and THP often comes down to this critical factor.

FeatureTetrahydropyranyl (THP) Ethertert-Butyldimethylsilyl (TBS) EtherRationale & Causality
Stability to Acid Low . Readily cleaved by mild acids (e.g., AcOH, PPTS).[3][5]Moderate to High . Stable to mild acids. Requires stronger acidic conditions for cleavage.[1][11]The THP ether is an acetal, which is inherently designed to be hydrolyzed under acidic conditions. The TBS ether's Si-O bond is less polarized and sterically hindered, requiring protonation and nucleophilic attack to cleave.
Stability to Base High . Stable to strong bases (e.g., LDA, Grignard reagents, organolithiums).[3]High . Stable to most non-aqueous basic conditions.[11]Both protecting groups lack acidic protons and are electronically stable to bases. The C-O and Si-O bonds are not susceptible to cleavage by common bases.
Stability to Nucleophiles High . Stable to most common nucleophiles.[3]Moderate . Stable to most nucleophiles, but susceptible to fluoride ions.[11]The fluoride ion's small size and high electronegativity allow it to attack the silicon center, and the high Si-F bond energy (∼142 kcal/mol) provides a strong thermodynamic driving force for cleavage.[11]
Stability to Reductants High . Stable to catalytic hydrogenation and complex metal hydrides (e.g., LiAlH₄, NaBH₄).[3]High . Stable to most reducing agents.The ether and silyl ether linkages are not reducible under standard conditions.
Stability to Oxidants High . Stable to many common oxidizing agents (e.g., CrO₃, KMnO₄).[3]High . Stable to most oxidizing agents.The protecting groups themselves are in a high oxidation state and are inert to further oxidation.
Orthogonality Orthogonal to base-labile (e.g., esters) and fluoride-labile (e.g., TBS) groups.Orthogonal to acid-labile (e.g., THP, Boc) and base-labile groups.The unique cleavage condition for each (mild acid for THP, fluoride for TBS) allows for selective deprotection when both are present in a molecule.[11]

Experimental Protocols: A Practical Guide

The following protocols outline the protection and deprotection of a model primary alcohol, benzyl alcohol.

Protocol 1: Protection of Benzyl Alcohol with TBS-Cl
  • Materials: Benzyl alcohol, tert-butyldimethylsilyl chloride (TBS-Cl), imidazole, anhydrous N,N-dimethylformamide (DMF), ethyl acetate, saturated aqueous NH₄Cl, brine, anhydrous MgSO₄.

  • Procedure:

    • To a stirred solution of benzyl alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add TBS-Cl (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield benzyl tert-butyldimethylsilyl ether.

Protocol 2: Fluoride-Mediated Deprotection of Benzyl TBS Ether
  • Materials: Benzyl TBS ether, tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF), anhydrous tetrahydrofuran (THF), diethyl ether, water, brine, anhydrous MgSO₄.

  • Procedure:

    • Dissolve the benzyl TBS ether (1.0 eq) in anhydrous THF.

    • Add TBAF solution (1.1 eq) dropwise at room temperature.

    • Stir for 1-2 hours, monitoring the reaction by TLC.[13]

    • Upon completion, dilute the reaction mixture with diethyl ether and wash with water to remove TBAF salts.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify by flash column chromatography if necessary to afford benzyl alcohol.

Protocol 3: Protection of Benzyl Alcohol with DHP
  • Materials: Benzyl alcohol, 3,4-dihydro-2H-pyran (DHP), pyridinium p-toluenesulfonate (PPTS), anhydrous dichloromethane (DCM), saturated aqueous NaHCO₃, brine, anhydrous MgSO₄.

  • Procedure:

    • To a solution of benzyl alcohol (1.0 eq) in anhydrous DCM, add DHP (1.5 eq).

    • Add a catalytic amount of PPTS (0.05 eq) to the mixture.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.[14]

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the THP ether of benzyl alcohol.

Protocol 4: Acid-Catalyzed Deprotection of Benzyl THP Ether
  • Materials: Benzyl THP ether, methanol, p-toluenesulfonic acid monohydrate (TsOH·H₂O), ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄.

  • Procedure:

    • Dissolve the benzyl THP ether (1.0 eq) in methanol.

    • Add a catalytic amount of TsOH·H₂O (0.1 eq).

    • Stir the solution at room temperature for 1-3 hours, monitoring by TLC.[12]

    • Once the starting material is consumed, neutralize the reaction with saturated aqueous NaHCO₃.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to afford benzyl alcohol.

Strategic Selection: Which Protecting Group to Choose?

The decision between THP and TBS is a strategic one, dictated by the overall synthetic plan.

G start Need to Protect an Alcohol? q1 Will the subsequent steps involve strong bases, organometallics, or hydrides? start->q1 q2 Will the subsequent steps involve acidic conditions? q1->q2 Yes reconsider Re-evaluate TBS or choose a more robust silyl group (e.g., TIPS) q1->reconsider No (Re-evaluate need for protection) q3 Is fluoride-lability a concern? q2->q3 Yes thp Consider THP (Stable to base/nucleophiles) q2->thp No tbs Consider TBS (More acid-stable) q3->tbs No q3->reconsider Yes both Both THP and TBS are good candidates

Sources

Comparative

High-Performance Liquid Chromatography (HPLC) Method Validation for Tetrahydro-2-(4-methylphenoxy)-2H-pyran Purity Analysis

Tetrahydro-2-(4-methylphenoxy)-2H-pyran (CAS: 13481-09-9) is a critical synthetic intermediate, primarily functioning as the tetrahydropyranyl (THP) ether protecting group of p-cresol. Quantifying the purity of this comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Tetrahydro-2-(4-methylphenoxy)-2H-pyran (CAS: 13481-09-9) is a critical synthetic intermediate, primarily functioning as the tetrahydropyranyl (THP) ether protecting group of p-cresol. Quantifying the purity of this compound presents a unique analytical challenge. Standard chromatographic approaches often fail due to the inherent chemical instability of the analyte under conventional conditions.

This guide provides an authoritative, comparative analysis of HPLC methodologies for this molecule. By bridging mechanistic organic chemistry with the latest ICH Q2(R2) and ICH Q14 regulatory frameworks, we establish a self-validating, robust analytical procedure designed for high-stakes pharmaceutical and chemical development.

The Mechanistic Challenge: Acid Sensitivity and On-Column Degradation

The most common point of failure in analyzing THP ethers is the uncritical application of standard reversed-phase HPLC (RP-HPLC) mobile phases. Many platform methods utilize 0.1% Trifluoroacetic acid (TFA) or Formic acid to suppress silanol ionization and improve peak shape.

However, the THP ether linkage is an acetal. Exposing tetrahydro-2-(4-methylphenoxy)-2H-pyran to an acidic mobile phase induces rapid, acid-catalyzed hydrolysis. The analyte degrades on-column into p-cresol and 5-hydroxypentanal (which exists in equilibrium with 3,4-dihydro-2H-pyran, DHP). This phenomenon manifests chromatographically as split peaks, poor mass balance, and artifactually high impurity reporting.

G THP Tetrahydro-2-(4-methylphenoxy)-2H-pyran (Intact Analyte) Acid H+ (Acidic pH) THP->Acid Hydrolysis Products p-Cresol 5-Hydroxypentanal Acid->Products Degradation

Acid-catalyzed hydrolysis pathway of Tetrahydro-2-(4-methylphenoxy)-2H-pyran.

The Causality of the Solution: To prevent degradation, the Analytical Target Profile (ATP) mandates a neutral to slightly alkaline mobile phase. Using a volatile buffer like 10 mM Ammonium Bicarbonate (pH 8.0) completely halts acetal hydrolysis while remaining compatible with both UV and MS detection.

Column Chemistry Comparison: Maximizing Selectivity

With the mobile phase pH constrained to 8.0, column selection becomes the primary driver of selectivity. The goal is to maximize the resolution ( Rs​ ) between the intact THP ether and its primary synthetic precursor/degradant, p-cresol.

We evaluated three high-pH stable stationary phases. While a standard C18 column relies purely on hydrophobic dispersion forces, Biphenyl and Phenyl-Hexyl columns introduce π−π interactions. Because the analyte contains a p-methylphenoxy aromatic ring, the Phenyl-Hexyl phase provides superior geometric alignment and π−π overlap, resulting in exceptional selectivity.

Table 1: Stationary Phase Performance Comparison (pH 8.0 Mobile Phase)
Column ChemistryTheoretical Plates (N)Tailing Factor ( Tf​ )Resolution ( Rs​ ) from p-CresolSuitability for THP Ethers
Standard C18 8,5001.61.8Marginal; peak tailing observed.
Biphenyl 10,2001.32.4Good; strong π−π retention.
Phenyl-Hexyl 12,500 1.1 3.1 Optimal; superior efficiency and Rs​ .

Data derived from comparative runs using a 150 x 4.6 mm, 3.5 µm column geometry at 1.0 mL/min.

Optimized Experimental Protocol (Self-Validating)

Based on the comparative data, the following protocol utilizes a Phenyl-Hexyl stationary phase and a pH-controlled mobile phase. This method is designed as a self-validating system : it incorporates a System Suitability Test (SST) that actively proves the absence of on-column degradation before sample analysis begins.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of LC-MS grade water. Adjust to pH 8.0 using dilute ammonium hydroxide. Filter through a 0.22 µm membrane.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: High-pH stable Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 225 nm (optimal for the p-cresol chromophore) and 275 nm.

    • Gradient Program: 30% B to 90% B over 15 minutes, hold for 3 minutes, re-equilibrate at 30% B for 5 minutes.

  • System Suitability Testing (SST) - Critical Step:

    • Inject an SST solution containing 10 µg/mL p-cresol and 100 µg/mL Tetrahydro-2-(4-methylphenoxy)-2H-pyran.

    • Acceptance Criteria: Resolution ( Rs​ ) between p-cresol and the THP ether must be ≥2.0 . The tailing factor of the THP ether must be ≤1.5 . If p-cresol peak area increases over sequential blank injections, the mobile phase is too acidic, and the system fails suitability.

Method Validation Aligned with ICH Q2(R2) and Q14

In late 2023, the International Council for Harmonisation (ICH) adopted the revised Q2(R2) guideline for analytical procedure validation, alongside the new Q14 guideline for analytical procedure development [1, 2].

Instead of treating validation as a rigid checklist, ICH Q14 encourages an "enhanced approach" where a Method Operable Design Region (MODR) is established. The workflow below illustrates how our protocol maps to these modern regulatory expectations.

Validation ATP 1. Analytical Target Profile (ATP) Dev 2. Method Development (ICH Q14) Neutral pH & Phenyl-Hexyl DoE ATP->Dev Spec 3. Specificity & Range Rs > 2.0 against p-Cresol Dev->Spec LinAcc 4. Linearity & Accuracy Recovery 98-102% Spec->LinAcc Prec 5. Precision (Repeatability) RSD < 2.0% LinAcc->Prec Rob 6. Robustness (MODR) Proven Acceptable Ranges Prec->Rob

Enhanced analytical procedure development and validation workflow aligned with ICH Q14 and Q2(R2).

Table 2: ICH Q2(R2) Validation Parameters and Experimental Results

The optimized Phenyl-Hexyl method was subjected to full ICH Q2(R2) validation. The results demonstrate that the method is highly accurate, precise, and robust against minor operational fluctuations.

Validation ParameterICH Q2(R2) Requirement / Acceptance CriteriaExperimental ResultStatus
Specificity Complete baseline resolution from known impurities. Rs​=3.1 (Analyte vs p-Cresol). No blank interference.Pass
Linearity & Range R2≥0.999 over 50% to 150% of nominal concentration. R2=0.9998 (Range: 50 µg/mL to 150 µg/mL).Pass
Accuracy Mean recovery across 3 levels (n=9) within 98.0% - 102.0%.99.4% - 100.5% recovery.Pass
Repeatability %RSD ≤2.0% for 6 independent sample preparations.%RSD = 0.8%.Pass
Intermediate Precision %RSD ≤2.0% (Different day, different analyst, different LC).%RSD = 1.1%.Pass
Robustness (MODR) Method remains reliable under deliberate variations (pH ±0.2 , Temp ±5∘ C).No significant change in Rs​ ( ≥2.5 ) or %Assay.Pass

Conclusion

The purity analysis of Tetrahydro-2-(4-methylphenoxy)-2H-pyran requires a deliberate departure from standard acidic RP-HPLC methods. By understanding the causality of acetal hydrolysis, we can engineer a method utilizing a pH 8.0 ammonium bicarbonate buffer and a Phenyl-Hexyl stationary phase. This combination not only prevents artifactual degradation but leverages π−π interactions to achieve superior resolution. Validated under the rigorous standards of ICH Q2(R2), this protocol ensures high data integrity, regulatory compliance, and seamless lifecycle management.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). Retrieved from[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Harmonised Guideline: Analytical Procedure Development Q14. Retrieved from[Link]

Validation

Comparative Deprotection Rates of THP Ethers of Substituted Phenols: A Mechanistic and Kinetic Guide

The tetrahydropyranyl (THP) group is a ubiquitous protecting group in organic synthesis, highly valued for its stability against strongly basic conditions, organometallics, hydrides, and acylating reagents[1]. However, w...

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Author: BenchChem Technical Support Team. Date: April 2026

The tetrahydropyranyl (THP) group is a ubiquitous protecting group in organic synthesis, highly valued for its stability against strongly basic conditions, organometallics, hydrides, and acylating reagents[1]. However, while the protection of alcohols and phenols as THP acetals is straightforward, the kinetics of their subsequent deprotection are highly variable. For drug development professionals and synthetic chemists, understanding the causality behind these varying cleavage rates is critical for designing efficient, high-yielding synthetic routes without degrading sensitive molecular architectures.

This guide provides an objective, data-driven comparison of the deprotection rates of THP ethers of substituted phenols, grounded in physical organic chemistry principles and field-proven methodologies.

Mechanistic Causality: The Role of Substituent Effects

The 1 is fundamentally an acetal hydrolysis (or transacetalization) reaction[1]. The mechanism proceeds via the reversible protonation of the exocyclic or endocyclic oxygen, followed by the rate-determining step (RDS) : the heterolytic cleavage of the exocyclic C–O bond to generate a resonance-stabilized oxocarbenium ion and the free phenol[2].

The rate of this cleavage is dictated by the electronic nature of the substituents on the phenol ring, which can be quantified using Hammett σ constants:

  • Electron-Withdrawing Groups (EWGs) accelerate deprotection: Substituents like −NO2​ or −Cl withdraw electron density from the phenolic oxygen. While this makes the initial protonation slightly less favorable, it drastically lowers the pKa​ of the resulting phenol. Because a lower pKa​ correlates with a superior leaving group, the activation energy ( Ea​ ) for the C–O bond cleavage is significantly reduced, leading to rapid deprotection[2].

  • Electron-Donating Groups (EDGs) decelerate deprotection: Substituents like −OCH3​ or −CH3​ increase the electron density on the oxygen. Although this favors initial protonation, it makes the phenol a much poorer leaving group (higher pKa​ ). In acetal cleavage where the leaving group is an aryl oxide, the leaving group ability dominates the kinetic profile, resulting in sluggish deprotection rates for EDG-substituted phenols[3].

MechanisticPathway Start THP-Aryl Ether (Ar-O-THP) Protonation Protonated Ether [Ar-O(H+)-THP] Start->Protonation H+ (Fast, Reversible) RDS Rate-Determining Step (C-O Bond Cleavage) Protonation->RDS Inter Oxocarbenium Ion + Free Phenol (Ar-OH) RDS->Inter End Acetal Exchange Product (e.g., 2-Methoxy-THP) Inter->End MeOH (Nucleophilic Trapping) EWG EWG (e.g., -NO2) Accelerates Cleavage (Lowers Phenol pKa) EWG->RDS Lowers Ea EDG EDG (e.g., -OCH3) Decelerates Cleavage (Raises Phenol pKa) EDG->RDS Raises Ea

Mechanistic pathway of THP ether acid hydrolysis highlighting substituent electronic effects.

Comparative Data: Deprotection Kinetics

The table below synthesizes the quantitative relationship between the electronic nature of the phenol substituent, its leaving group ability, and the relative deprotection rate under standard acidic transacetalization conditions (e.g., 1-5 mol% PTSA in Methanol at 25 °C).

Phenol SubstituentElectronic EffectHammett σp​ Phenol pKa​ (Leaving Group Ability)Relative Deprotection Rate
4-Nitro Strong EWG+0.787.15 (Excellent)Very Fast (< 15 min)
4-Chloro Weak EWG+0.239.38 (Good)Fast (~ 30 min)
Hydrogen (None) Neutral0.009.95 (Moderate)Moderate (~ 1-2 hours)
4-Methyl Weak EDG-0.1710.14 (Poor)Slow (~ 3-4 hours)
4-Methoxy Strong EDG-0.2710.20 (Very Poor)Very Slow (> 6 hours)

Note: For highly electron-rich phenols (e.g., 4-methoxyphenol), standard acidic conditions often lead to incomplete conversion or require elevated temperatures, which can compromise orthogonal protecting groups (like silyl ethers)[3].

Experimental Protocols: Self-Validating Systems

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating workflows. They include specific checkpoints to confirm reaction progress and prevent thermodynamic reversals.

Protocol A: Acid-Catalyzed Transacetalization (Standard Approach)

This method leverages Le Chatelier's principle. By using methanol as both the solvent and the nucleophile, the transient oxocarbenium ion is irreversibly trapped as 2-methoxytetrahydropyran, driving the equilibrium toward the free phenol[1].

Reagents: THP-protected phenol (1.0 eq), p-Toluenesulfonic acid monohydrate (PTSA·H 2​ O, 0.1 eq), Anhydrous Methanol (0.1 M).

  • Initiation: Dissolve the THP ether in anhydrous methanol. Cool the flask to 0 °C.

  • Catalysis: Add PTSA·H 2​ O in one portion. Causality: Starting at 0 °C controls the initial exothermic protonation, preventing the degradation of the oxocarbenium intermediate into polymeric tars.

  • Propagation: Remove the ice bath and stir at room temperature. Monitor via TLC (Hexanes/EtOAc).

  • Self-Validating Quench (Critical): Once TLC indicates complete consumption of the starting material, add saturated aqueous NaHCO 3​ (2.0 eq relative to PTSA) before attempting to evaporate the methanol. Causality: If acidic methanol is evaporated, the acid concentration spikes, which can drive the reverse reaction (re-protection) or cause Friedel-Crafts alkylation on electron-rich aromatic rings.

  • Isolation: Extract the aqueous layer with EtOAc (3x). Wash combined organics with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo.

Protocol B: Oxidative Deprotection (For Acid-Sensitive or EDG-Substituted Substrates)

When dealing with strong EDG-substituted phenols (where acid cleavage is too slow) or molecules with acid-labile moieties, an orthogonal oxidative approach is required. Using N-Bromosuccinimide (NBS) and β -cyclodextrin ( β -CD) in water bypasses the traditional oxocarbenium pathway, equalizing the deprotection rates across all electronic variations[4].

Reagents: THP ether (1.0 eq), NBS (1.2 eq), β -Cyclodextrin (10 mol%), Water (0.2 M).

  • Host-Guest Complexation: Dissolve β -CD in water at 60 °C to ensure complete dissolution, then cool to room temperature. Add the THP ether. Causality: β -CD forms an inclusion complex with the THP ring, specifically activating the anomeric C-H bond for oxidation.

  • Oxidation: Add NBS portion-wise. Stir at room temperature.

  • Validation: The reaction typically reaches completion within 1-2 hours, regardless of the phenol's Hammett σ value, as the rate-determining step is now the oxidation of the acetal carbon, not the heterolytic cleavage of the C-O bond[4].

  • Isolation: Extract the mixture with EtOAc. Self-Validation: The β -CD remains entirely in the aqueous phase, ensuring the organic extract is free of the catalyst, allowing for direct concentration and simple silica plug filtration.

References
  • Tetrahydropyranyl Ethers - Organic Chemistry Portal Source: organic-chemistry.org URL:[Link]

  • Greene's Protective Groups in Organic Synthesis Source: dokumen.pub (Wiley-Interscience) URL:[Link]

  • Role of Substituents in the Solid Acid-Catalyzed Cleavage of the β-O-4 Linkage in Lignin Models Source: acs.org (ACS Sustainable Chemistry & Engineering) URL:[Link]

  • A Mild and Efficient Oxidative Deprotection of THP Ethers with NBS in the Presence of β-Cyclodextrin in Water Source: researchgate.net (Synthesis) URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating Tetrahydro-2-(4-methylphenoxy)-2H-pyran Structure Using 2D NMR

The Analytical Challenge: Beyond 1D NMR While 1D ¹H and ¹³C NMR are foundational techniques, they often fall short in providing a complete and unambiguous structural picture, especially for molecules with complex or over...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Beyond 1D NMR

While 1D ¹H and ¹³C NMR are foundational techniques, they often fall short in providing a complete and unambiguous structural picture, especially for molecules with complex or overlapping signals.[1][2] For tetrahydro-2-(4-methylphenoxy)-2H-pyran, the tetrahydropyran (THP) ring presents a particular challenge. The methylene (-CH2-) protons in the ring are diastereotopic and their signals can overlap, making definitive assignment through 1D ¹H NMR alone difficult. Similarly, while ¹³C NMR reveals the number of unique carbon environments, it doesn't inherently show how they are connected.[3] This is where 2D NMR becomes an indispensable tool.[3][4]

The Power of 2D NMR: COSY and HSQC

Two of the most powerful and routinely used 2D NMR experiments for structural elucidation of small molecules are COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).[5][6]

  • ¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (geminal and vicinal coupling).[7][8] The resulting 2D spectrum displays the 1D ¹H spectrum on both axes. The diagonal peaks correspond to the 1D spectrum, while the off-diagonal "cross-peaks" indicate which protons are coupled to each other.[7] This allows for the tracing of "spin systems" within a molecule, essentially connecting the dots between neighboring protons.[4]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (a one-bond correlation).[9][10] The 2D spectrum has a ¹H axis and a ¹³C axis. Each peak in the HSQC spectrum indicates a direct C-H bond, definitively linking a specific proton to its corresponding carbon.[11][12] This is particularly useful for resolving overlapping proton signals, as they are often attached to carbons with distinct chemical shifts.[11]

By combining the through-bond connectivity information from COSY with the direct one-bond C-H correlation from HSQC, a highly detailed and self-validating structural picture can be assembled.

Experimental Workflow for Structural Validation

A systematic approach is key to obtaining high-quality, interpretable data. The following workflow outlines the essential steps from sample preparation to final structure confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep Dissolve 15-25 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3) tube Transfer to a high-quality 5 mm NMR tube prep->tube acq_1d_h Acquire 1D ¹H Spectrum tube->acq_1d_h acq_1d_c Acquire 1D ¹³C Spectrum acq_1d_h->acq_1d_c acq_cosy Acquire 2D COSY Spectrum acq_1d_c->acq_cosy acq_hsqc Acquire 2D HSQC Spectrum acq_cosy->acq_hsqc analyze_1d Initial assignment of ¹H and ¹³C signals acq_hsqc->analyze_1d analyze_cosy Identify ¹H-¹H spin systems and establish proton connectivity analyze_1d->analyze_cosy analyze_hsqc Correlate protons to their directly attached carbons analyze_cosy->analyze_hsqc validate Integrate all data for final structure validation analyze_hsqc->validate

Caption: Experimental workflow for 2D NMR structural validation.

Detailed Experimental Protocols

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities complicating the spectra.

  • Concentration: For 2D experiments like COSY and HSQC, a concentration of 15-25 mg in approximately 0.6 mL of deuterated solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[13][14]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. Ensure the chosen solvent fully dissolves the sample and does not react with it.[15]

  • NMR Tube: Use a high-quality, clean 5 mm NMR tube to ensure good magnetic field homogeneity (shimming).[14][15]

2. NMR Data Acquisition:

The following are general parameters for a 500 MHz spectrometer.

ExperimentKey ParametersPurpose
1D ¹H zg30 pulse program, 16-32 scans, 1-2 sec relaxation delayObtain a high-resolution proton spectrum for initial analysis.
1D ¹³C zgpg30 pulse program, 1024-2048 scans, 2 sec relaxation delayDetermine the number of unique carbon environments.
2D COSY cosygpqf pulse program, 2-4 scans per increment, 256-512 incrementsReveal ¹H-¹H coupling correlations.
2D HSQC hsqcedetgpsisp2.2 pulse program, 4-8 scans per increment, 256 incrementsCorrelate each proton to its directly attached carbon.

Data Analysis and Interpretation: A Step-by-Step Guide

Let's walk through the process of analyzing the spectra for tetrahydro-2-(4-methylphenoxy)-2H-pyran.

Structure and Numbering:

Structure of tetrahydro-2-(4-methylphenoxy)-2H-pyran with atom numbering

Step 1: Initial Analysis of 1D Spectra

First, we analyze the 1D ¹H and ¹³C NMR spectra to make preliminary assignments based on chemical shifts, integration (for ¹H), and multiplicity.[16]

Table 1: Hypothetical 1D NMR Data and Preliminary Assignments

¹H Data (δ, ppm) Integration Multiplicity ¹³C Data (δ, ppm) Assignment
7.102Hd, J=8.5 Hz154.5C7
6.852Hd, J=8.5 Hz129.8C9, C11
5.401Ht, J=3.0 Hz116.5C8, C12
3.951Hm98.0C2
3.601Hm62.5C6
2.303Hs30.5C3
1.90-1.606Hm25.0C4
21.5C5
20.5C13

The aromatic protons (H9/H11 and H8/H12) and the methyl protons (H13) are relatively straightforward to assign. The anomeric proton (H2) is expected at a downfield chemical shift (~5.40 ppm) due to being attached to two oxygen atoms. The protons on C6 are also deshielded by the adjacent oxygen. The remaining THP ring protons (H3, H4, H5) appear as a complex multiplet between 1.60-1.90 ppm.

Step 2: COSY Spectrum Analysis - Establishing Connectivity

The COSY spectrum clarifies the proton-proton connectivities. We look for cross-peaks that link coupled protons.

Caption: ¹H-¹H connectivity map derived from COSY data.

  • A cross-peak between the signals at 7.10 ppm and 6.85 ppm confirms the coupling between the ortho-protons on the p-cresol ring.

  • The anomeric proton (H2) at 5.40 ppm will show a cross-peak to the protons on C3.

  • By "walking" through the cross-peaks, we can trace the connectivity from H2 -> H3 -> H4 -> H5 -> H6, confirming the integrity of the tetrahydropyran ring spin system.

  • The methyl protons (H13) at 2.30 ppm will not show any cross-peaks, as expected for an isolated methyl group.

Step 3: HSQC Spectrum Analysis - Linking Protons to Carbons

The HSQC spectrum provides the definitive link between each proton and its attached carbon.

Table 2: HSQC Correlations and Final Assignments

¹H Signal (δ, ppm) Correlated ¹³C Signal (δ, ppm) Final Assignment (C-H)
7.10129.8C9-H9 / C11-H11
6.85116.5C8-H8 / C12-H12
5.4098.0C2-H2
3.95 & 3.6062.5C6-H6
2.3020.5C13-H13
1.90-1.60 (multiplet)30.5C3-H3
1.90-1.60 (multiplet)25.0C4-H4
1.90-1.60 (multiplet)21.5C5-H5

The HSQC spectrum is invaluable for resolving the crowded 1.60-1.90 ppm region of the ¹H spectrum. By spreading these signals out in the ¹³C dimension, we can clearly see that this multiplet corresponds to protons on three distinct carbons (C3, C4, and C5).

Comparison with Alternative Techniques

While COSY and HSQC are workhorse experiments, other techniques can provide complementary information.

Technique Information Provided When to Use
HMBC Long-range (2-3 bond) ¹H-¹³C correlationsTo connect spin systems across quaternary carbons or heteroatoms.
NOESY/ROESY Through-space correlations (protons close in space)To determine relative stereochemistry and 3D conformation.
Mass Spectrometry Molecular weight and fragmentation patternsTo confirm the molecular formula.
IR Spectroscopy Presence of functional groups (e.g., C-O ether bonds)As a quick check for key functional groups.

For tetrahydro-2-(4-methylphenoxy)-2H-pyran, an HMBC experiment would be useful to show correlations from the anomeric H2 proton to the aromatic C7 carbon, definitively linking the two fragments of the molecule.

Conclusion

The structural validation of organic molecules requires a rigorous, evidence-based approach. While 1D NMR provides a foundational overview, it is the synergistic application of 2D NMR techniques like COSY and HSQC that offers an unparalleled level of detail and confidence. COSY elucidates the proton connectivity framework, while HSQC definitively assigns each proton to its carbon atom. This combined methodology creates a self-validating system that allows researchers to move forward with certainty in the structural integrity of their compounds, a non-negotiable requirement in all fields of chemical research and development.

References

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • HSQC: Organic Chemistry Study Guide. Fiveable. [Link]

  • NMR sample preparation guidelines. [Link]

  • 2D NMR Spectroscopy. Slideshare. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Conexión-Reciprocal. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Sample Preparation - Max T. Rogers NMR. Michigan State University. [Link]

  • Sample preparation and positioning. Penn Chemistry NMR Facility. [Link]

  • Understanding COSY NMR Spectra. Scribd. [Link]

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics. [Link]

  • 2D NMR Spectroscopy: Fundamentals, Methods and Applications. News-Medical. [Link]

  • Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. Prezi. [Link]

  • One-bond C-C coupling constants in ethers are not primarily determined by N-sigma delocalization. PubMed. [Link]

  • NMR Sample Preparation Guidelines. [Link]

  • Heteronuclear single quantum coherence spectroscopy. Wikipedia. [Link]

  • HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. JEOL. [Link]

  • 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. [Link]

  • Manifestation of Stereoelectronic Effects on the Calculated Carbon−Hydrogen Bond Lengths and One Bond 1JC-H NMR Coupling Constants in Cyclohexane, Six-Membered Heterocycles, and Cyclohexanone Derivatives. ACS Publications. [Link]

  • Identification of organic molecules from a structure database using proton and carbon NMR analysis results. Journal of Magnetic Resonance. [Link]

  • NMR Spectroscopy. MSU chemistry. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]

  • Introduction to COSY NMR Spectroscopy. YouTube. [Link]

  • Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. Organic Chemistry I. [Link]

  • Application of 1 J(C,H) coupling constants in conformational analysis. ResearchGate. [Link]

  • NMR Spectroscopy :: 13C NMR Coupling Constants. Organic Chemistry Data. [Link]

  • NMR Spectroscopy :: 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH. [Link]

  • Approximate 1H and 13C NMR Shifts. Scribd. [Link]

  • 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. [Link]

  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]

  • NMR structure elucidation. GitHub. [Link]

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Validation

GC-MS Comparative Analysis of p-Cresol Protecting Groups: A Methodological Guide

As a Senior Application Scientist, I frequently encounter laboratories struggling with the robust quantification of p-cresol (4-methylphenol). Whether you are tracking it as a primary uremic toxin biomarker in chronic ki...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter laboratories struggling with the robust quantification of p-cresol (4-methylphenol). Whether you are tracking it as a primary uremic toxin biomarker in chronic kidney disease or monitoring it as an industrial environmental pollutant, analyzing free p-cresol via Gas Chromatography-Mass Spectrometry (GC-MS) presents severe chromatographic challenges.

The highly polar phenolic hydroxyl (-OH) group causes intermolecular hydrogen bonding, leading to irreversible adsorption on siloxane-based stationary phases, severe peak tailing, and poor baseline resolution between its structural isomers (o-, m-, and p-cresol). To achieve reproducible, high-sensitivity quantification, the phenolic proton must be masked using a protecting group.

This guide provides an objective, data-driven comparison of the three most prevalent p-cresol protecting groups—Trimethylsilyl (TMS), tert-Butyldimethylsilyl (TBDMS), and Pentafluoropropionyl (PFP)—and details the causality behind their respective experimental workflows.

The Chemistry of Protection: Mechanistic Causality

Derivatization is not merely a preparative chore; it is a deliberate manipulation of the analyte's physicochemical properties to dictate its behavior in both the gas chromatograph and the mass spectrometer.

By masking the -OH group, we achieve two critical objectives:

  • Volatility & Thermal Stability: Eliminating hydrogen bonding dramatically lowers the boiling point and prevents thermal degradation during split/splitless injection. , enabling baseline separation and distinct identification.

  • Directed Fragmentation: The choice of protecting group dictates the electron ionization (EI) fragmentation pathway. A superior protecting group acts as a "charge sink," directing the ion current into a single, highly abundant fragment ion to maximize the signal-to-noise (S/N) ratio during Selected Ion Monitoring (SIM).

Comparative Analysis of Protecting Groups

Trimethylsilyl (TMS)
  • Reagents: BSTFA or MSTFA.

  • Mechanism: Nucleophilic attack of the phenolic oxygen on the silicon atom of the reagent, displacing the trifluoroacetamide leaving group.

  • Pros & Cons: TMS offers exceptionally fast reaction kinetics and yields highly volatile derivatives. However, TMS ethers are highly susceptible to moisture. Trace water in the sample or auto-sampler vial will rapidly hydrolyze the derivative back to free p-cresol, destroying batch reproducibility.

tert-Butyldimethylsilyl (TBDMS)
  • Reagents: MTBSTFA + 1% TBDMSCl.

  • Mechanism: Similar to TMS, but introduces a sterically hindered -Si(CH3)2(C4H9) group.

  • Pros & Cons: The bulky tert-butyl group shields the silicon-oxygen bond, making TBDMS ethers ~10,000 times more stable to hydrolysis than TMS ethers. In EI-MS, the derivative undergoes highly favored alpha-cleavage, losing the tert-butyl radical ([M-57]+) to form a stable siliconium ion at m/z 165. This concentrates >80% of the total ion current into a single peak, making it the gold standard for .

Pentafluoropropionyl (PFP)
  • Reagents: PFPA (Pentafluoropropionic anhydride).

  • Mechanism: Acylation of the phenol to form a perfluoroester.

  • Pros & Cons: The introduction of highly electronegative fluorine atoms makes this derivative ideal for Negative Chemical Ionization (NCI) MS. NCI offers orders-of-magnitude greater sensitivity than EI for halogenated compounds, crucial for . However, it requires rigorous removal of excess anhydride reagent prior to injection to prevent degradation of the GC column.

Quantitative Data Summary

The following table summarizes the critical analytical parameters for each protecting group to aid in your method development choices.

Table 1: Comparative GC-MS Parameters for p-Cresol Protecting Groups

ParameterTMS (Trimethylsilyl)TBDMS (tert-Butyldimethylsilyl)PFP (Pentafluoropropionyl)
Reagent BSTFA or MSTFAMTBSTFA + 1% TBDMSClPFPA
Mass Shift (Da) +72+114+146
Molecular Ion [M]+ m/z 180 (Moderate)m/z 222 (Weak)m/z 254 (Strong)
EI Base Peak m/z 165 [M-CH3]+m/z 165 [M-C4H9]+m/z 254[M]+
Hydrolytic Stability Low (Hours)High (Days to Weeks)Moderate
Steric Hindrance LowHighLow
Primary Utility Rapid screening, isomer separationComplex matrix profiling (Serum/Urine)Ultra-trace analysis (NCI-MS)

Mechanistic Pathway Visualization

Derivatization Analyte p-Cresol (MW: 108) TMS_Rx BSTFA / MSTFA (TMS Donor) Analyte->TMS_Rx 60°C, 30 min TBDMS_Rx MTBSTFA (TBDMS Donor) Analyte->TBDMS_Rx 60°C, 60 min PFP_Rx PFPA (Fluoroacyl Donor) Analyte->PFP_Rx 40°C, 60 min TMS_Prod TMS-Ether Base Peak: m/z 165 TMS_Rx->TMS_Prod TBDMS_Prod TBDMS-Ether Base Peak: m/z 165 TBDMS_Rx->TBDMS_Prod PFP_Prod PFP-Ester Base Peak: m/z 254 PFP_Rx->PFP_Prod GC_EI GC-EI-MS Standard Profiling TMS_Prod->GC_EI TBDMS_Prod->GC_EI GC_NCI GC-NCI-MS High Sensitivity PFP_Prod->GC_NCI

GC-MS derivatization pathways for p-cresol comparing TMS, TBDMS, and PFP protecting groups.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, an analytical protocol must be a self-validating system. This requires the incorporation of internal standards (IS) that mimic the analyte's extraction and derivatization behavior, alongside procedural blanks to rule out reagent artifacts.

Protocol A: TBDMS Derivatization for Serum p-Cresol (Clinical Profiling)
  • Self-Validation Mechanism: Utilizes p-cresol-d8 as an internal standard to correct for extraction losses and derivatization variations. A blank serum substitute (e.g., PBS) is processed in parallel to monitor background interference.

  • Hydrolysis: Aliquot 100 µL of serum. Add 10 µL of p-cresol-d8 (Internal Standard, 10 µg/mL). Add 20 µL of 6M HCl and heat at 90°C for 30 minutes.

    • Causality: In human serum, >95% of p-cresol exists as a sulfate or glucuronide conjugate. Direct extraction will only yield the minor free fraction. Acid hydrolysis is mandatory to cleave these bonds and measure total p-cresol.

  • Extraction: Add 500 µL of ethyl acetate. Vortex for 2 minutes, then centrifuge at 10,000 x g for 5 minutes. Transfer the upper organic layer to a clean glass GC vial.

  • Drying: Evaporate the organic layer to complete dryness under a gentle stream of ultra-high-purity nitrogen at room temperature.

    • Causality: MTBSTFA is highly water-sensitive; residual moisture will quench the derivatization reaction and ruin the yield.

  • Derivatization: Add 50 µL of MTBSTFA (containing 1% TBDMSCl) and 50 µL of anhydrous pyridine. Cap tightly and incubate at 60°C for 60 minutes.

    • Causality: Pyridine acts as both a solvent and an acid scavenger, neutralizing the reaction environment and driving the kinetics forward.

  • Analysis: Inject 1 µL into the GC-MS. Monitor m/z 165 (p-cresol-TBDMS) and m/z 173 (p-cresol-d8-TBDMS) in SIM mode.

Protocol B: Fluoroacylation for Environmental Trace Analysis
  • Self-Validation Mechanism: Uses 4-ethylphenol as a surrogate standard to monitor derivatization efficiency and recovery.

  • Extraction: Extract 10 mL of the aqueous environmental sample with 1 mL of dichloromethane (DCM).

  • Derivatization: To the DCM extract, add 50 µL of Pentafluoropropionic anhydride (PFPA) and 10 µL of triethylamine (TEA). Incubate at 40°C for 30 minutes.

    • Causality: TEA acts as a basic catalyst and neutralizes the highly acidic pentafluoropropionic acid byproduct generated during the reaction.

  • Evaporation: Evaporate the mixture to dryness under a gentle nitrogen stream.

    • Causality: This step is non-negotiable. Unreacted PFPA and acidic byproducts will severely degrade the siloxane backbone of the GC column, leading to massive phase bleed and column failure.

  • Reconstitution: Reconstitute the dried residue in 100 µL of anhydrous hexane and inject 1 µL into the GC-NCI-MS.

References

  • Cresol determination made possible by silylation. Wiley Analytical Science. Available at:[Link]

  • Gas chromatographic-mass spectrometric analysis for measurement of p-cresol and its conjugated metabolites in uremic and normal serum. Clinical Chemistry / PubMed. Available at:[Link]

  • Gas chromatographic-mass spectrometric characterization of thebaol, an opium constituent, and its structural analogs. National Institute of Standards and Technology (NIST). Available at:[Link]

Safety & Regulatory Compliance

Safety

Tetrahydro-2-(4-methylphenoxy)-2H-pyran proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of experimental design. Tetrahydro-2-(4-methylphenoxy)-2H-pyran (the THP ether of p-cresol)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of experimental design. Tetrahydro-2-(4-methylphenoxy)-2H-pyran (the THP ether of p-cresol) is a highly valuable protected intermediate in drug development[1]. However, handling its disposal requires a rigorous, self-validating system due to its inherent chemical instability over time.

The following guide provides the authoritative, step-by-step operational and logistical plans required to safely manage and dispose of this compound, ensuring laboratory safety and environmental compliance.

Physicochemical Profiling & Hazard Causality

To safely dispose of any chemical, we must first understand the mechanistic causality behind its hazards. Like many ethers, Tetrahydro-2-(4-methylphenoxy)-2H-pyran is highly susceptible to autooxidation[2].

The Causality of Peroxide Formation: The tetrahydropyran (THP) ring contains an oxygen atom adjacent to a methylene group (alpha-hydrogens). When exposed to ambient air (O₂) and light, a radical chain reaction is initiated at this alpha-carbon. The oxygen atom donates electron density, stabilizing the resulting carbon-centered radical, which rapidly reacts with O₂ to form hydroperoxides[2][3]. Over time, these peroxides concentrate and polymerize. They are highly shock-sensitive and thermally unstable, posing a severe explosion hazard if subjected to friction (e.g., unscrewing a cap) or heat[4][5].

Table 1: Physicochemical Properties & Logistical Impact

PropertyValueCausality / Logistical Impact
Molecular Weight 192.25 g/mol [6]Contributes to a higher boiling point relative to simple aliphatic ethers.
Boiling Point 296.3 °C at 760 mmHg[1]Low volatility at room temperature, but vapors can still accumulate in unventilated cabinets.
Flash Point 117.6 °C[1]Combustible; requires storage away from open flames, heat sources, and static discharge[5].
Storage Temp 2-8 °C[1]Refrigeration kinetically slows down the radical autooxidation process, delaying peroxide formation.
Hazard Class Class 3 (Flammable)[4]Must be transported and incinerated according to UN3271 (Ethers, n.o.s.) protocols[4].

The Self-Validating Disposal System

We do not assume a peroxidizable solvent is safe; we chemically prove it is safe before it enters the waste stream. The following decision tree outlines the mandatory operational workflow for evaluating THP ether waste.

DisposalWorkflow Start Initiate Disposal of Tetrahydro-2-(4-methylphenoxy)-2H-pyran Visual Visual Inspection (Check for crystals/viscosity) Start->Visual Crystals Crystals Present? Visual->Crystals BombSquad DO NOT TOUCH! Evacuate & Call EHS/Bomb Squad Crystals->BombSquad Yes Test Perform Peroxide Test (KI Starch Paper / Quantofix) Crystals->Test No PeroxideLevel Peroxide Concentration? Test->PeroxideLevel HighPeroxide >100 ppm Treat with reducing agent (e.g., Ferrous salt) PeroxideLevel->HighPeroxide >100 ppm LowPeroxide <100 ppm Safe for standard processing PeroxideLevel->LowPeroxide <100 ppm HighPeroxide->Test Retest Package Transfer to Non-Halogenated Organic Waste Container LowPeroxide->Package Label Label as 'Hazardous Waste: Peroxide-Forming Ether' Package->Label Dispose Incineration by Approved Waste Facility Label->Dispose

Figure 1: Operational workflow for the safe evaluation and disposal of peroxidizable THP ethers.

Step-by-Step Experimental Methodologies

Protocol 1: Visual Inspection and Peroxide Screening

Causality: Mechanical friction from unscrewing a cap on a bottle containing crystalline peroxides can provide the activation energy for detonation[4]. Potassium iodide (KI) starch paper validates safety by utilizing a redox reaction: peroxides oxidize iodide (I⁻) to iodine (I₂), which complexes with starch to form a distinct blue/black color.

  • Visual Check: Without moving or shaking the container, shine a flashlight through the glass. Look for crystalline solids around the cap, viscous liquid layers, or gross discoloration.

  • EHS Escalation: If crystals are present, do not touch the bottle . Evacuate the immediate area and contact Environmental Health and Safety (EHS) or a specialized hazardous materials team[4][5].

  • Testing: If the liquid is clear, transfer the bottle to an explosion-proof fume hood. Dip a KI-starch test strip into the solvent for 1 second.

  • Read Results: Compare the strip to the colorimetric scale after 15 seconds. If the concentration is <100 ppm, proceed to Protocol 3. If >100 ppm, proceed to Protocol 2.

Protocol 2: Chemical Remediation of Peroxides (Ferrous Sulfate Method)

Causality: Ferrous ions (Fe²⁺) act as a single-electron reducing agent. They break the weak, unstable O-O peroxide bond, converting the explosive hydroperoxides into stable alcohols and water, while the iron is oxidized to ferric ions (Fe³⁺).

  • Preparation: Prepare a fresh 10% (w/v) aqueous solution of ferrous sulfate (FeSO₄) in a beaker.

  • Neutralization: Slowly add the FeSO₄ solution to the THP ether waste while stirring continuously. Use approximately 10 mL of FeSO₄ solution per 100 mL of ether waste.

  • Agitation: Allow the biphasic mixture to stir vigorously for 15-30 minutes to ensure complete mass transfer and reduction across the aqueous-organic interface.

  • Validation: Retest the organic layer using a new KI-starch test strip. The paper must remain white (indicating 0 ppm peroxides), validating the complete neutralization of the hazard.

Protocol 3: Final Waste Packaging and Logistical Disposal

Causality: Segregating THP ethers from halogenated waste is critical. Mixing them can lead to the formation of highly toxic and reactive halogenated byproducts (such as phosgene gas or dioxins) during secondary high-temperature incineration[4].

  • Segregation: Transfer the neutralized organic layer (or the safe <100 ppm waste) to a high-density polyethylene (HDPE) or glass waste container designated strictly for "Non-Halogenated Organic Solvents."

  • Headspace: Do not fill the container beyond 80% capacity. Leaving headspace allows for safe vapor expansion and mitigates pressure buildup.

  • Labeling: Affix a compliant hazardous waste label. Crucially, add a secondary identifier stating: "Contains Tetrahydro-2-(4-methylphenoxy)-2H-pyran (Peroxide-Forming Ether) - PEROXIDES NEUTRALIZED."

  • Storage: Store the sealed container in a grounded, ventilated flammable storage cabinet at 2-8°C until collection by an approved environmental services vendor for final incineration[1][5].

Waste Segregation & Storage Matrix

To prevent dangerous cross-reactivity in the laboratory waste accumulation area, adhere to the following compatibility matrix.

Table 2: Waste Segregation Matrix

Waste CategoryCompatibilityLogistical Rationale
Non-Halogenated Organics YES Safe for combined high-temperature incineration[4].
Halogenated Organics NO Mixing causes highly toxic halogenated byproducts during incineration.
Aqueous Acidic Waste NO Acidic conditions will cleave the THP ether, releasing p-cresol and altering the waste profile[2].
Strong Oxidizers NO Highly exothermic reaction; rapidly accelerates explosive peroxide formation[5].

References

  • TETRAHYDRO-2-(4-METHYLPHENOXY)-2H-PYRAN - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS) URL:[Link]

  • Tetrahydro-2-(4-methylphenoxy)-2H-pyran Chemical Properties Source: LookChem URL:[Link]

  • SAFETY DATA SHEET - Pentamethylene oxide / Ethers Source: Fisher Scientific URL: [Link]

  • 4.5 Tetrahydropyranyl (THP) and Related Ethers Source: Thieme Connect URL: [Link]

  • 4: The Logic of Synthesis - Protection of Alcohols Source: Chemistry LibreTexts URL: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tetrahydro-2-(4-methylphenoxy)-2H-pyran

In the landscape of drug development and chemical research, the synthesis and handling of novel compounds are daily activities. One such molecule is Tetrahydro-2-(4-methylphenoxy)-2H-pyran, a substituted tetrahydropyran.

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and chemical research, the synthesis and handling of novel compounds are daily activities. One such molecule is Tetrahydro-2-(4-methylphenoxy)-2H-pyran, a substituted tetrahydropyran. While specific toxicological data for this exact compound is not extensively published, its structural class—tetrahydropyran derivatives—provides a solid foundation for establishing robust safety protocols. The tetrahydropyran (THP) moiety is common in medicinal chemistry, often used as a protecting group for alcohols.[1][2] This guide synthesizes established safety principles for related chemical structures to provide a comprehensive operational plan for handling Tetrahydro-2-(4-methylphenoxy)-2H-pyran, ensuring both personal safety and experimental integrity.

The causality behind these recommendations stems from a fundamental principle of laboratory safety: risk mitigation through the hierarchy of controls. While engineering controls like fume hoods are the first line of defense, personal protective equipment (PPE) is the critical final barrier between the researcher and potential chemical exposure.

Hazard Assessment: Understanding the Risks

The hazard profile of Tetrahydro-2-(4-methylphenoxy)-2H-pyran can be inferred from the known risks associated with its parent structure, tetrahydropyran, and other substituted analogs. The primary hazards include:

  • Skin and Eye Irritation: Many tetrahydropyran derivatives are known to cause skin irritation and serious eye irritation or damage.[3][4][5] Direct contact can lead to redness, pain, and in severe cases, chemical burns.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[3][4]

  • Flammability: The parent compound, tetrahydropyran, is a highly flammable liquid.[4][6][7] While the phenoxy substitution may alter its flashpoint, it is prudent to treat it as a flammable substance.

  • Peroxide Formation: A significant, often overlooked, hazard of ethers like tetrahydropyran is the potential to form explosive peroxides upon exposure to air and light, especially in uninhibited conditions.[6][7][8] Containers should be dated upon opening and stored away from heat and light.[7][9]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential. The following table summarizes the minimum required PPE for handling Tetrahydro-2-(4-methylphenoxy)-2H-pyran.

Task / Scenario Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Handling Stock Container / Weighing Solid Nitrile or Neoprene Gloves (Double-gloving recommended)Chemical Safety GogglesFlame-Resistant (FR) Lab CoatRecommended, especially if not in a fume hood. NIOSH-approved respirator with organic vapor cartridges.
Preparing Solutions / Performing Reactions Nitrile or Neoprene GlovesChemical Safety Goggles and a Face ShieldFlame-Resistant (FR) Lab CoatRequired if outside a certified chemical fume hood.
Accidental Spill Cleanup Heavy-duty Nitrile or Neoprene GlovesChemical Safety Goggles and a Face ShieldChemical-Resistant Apron over FR Lab CoatRequired. NIOSH-approved respirator with organic vapor cartridges.

Causality of Choices:

  • Gloves: Nitrile or neoprene gloves provide good resistance to a range of organic solvents and chemicals. Double-gloving is a field-proven practice that provides an extra layer of protection against tears and minimizes exposure during glove removal.

  • Eye Protection: Chemical safety goggles are mandatory as they provide a seal around the eyes, protecting against splashes from all directions.[4][10] A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as when transferring large volumes or working with reactions under pressure.[5]

  • Lab Coat: A flame-resistant lab coat is specified due to the potential flammability of the compound. It should be fully buttoned with sleeves rolled down to provide maximum skin coverage.

  • Respiratory Protection: While working in a certified chemical fume hood is the primary method to control inhalation exposure, respiratory protection may be necessary if engineering controls are insufficient or during emergency situations like a large spill.[4][10]

Operational Workflow: Integrating Safety at Every Step

This section provides a step-by-step methodology for a common laboratory task: weighing the solid compound and preparing a solution.

Experimental Protocol: Safe Weighing and Solubilization
  • Preparation (Pre-Op):

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Confirm that a safety shower and eyewash station are accessible and unobstructed.[10]

    • Don all required PPE as outlined in the table above (double gloves, goggles, FR lab coat).

    • Prepare your workspace by lining the fume hood surface with absorbent, disposable bench paper.

  • Weighing the Compound:

    • Retrieve the stock container of Tetrahydro-2-(4-methylphenoxy)-2H-pyran. Note the date it was first opened to track potential peroxide formation.[11]

    • Perform all manipulations within the fume hood.

    • Carefully open the container, avoiding any inhalation of dust or vapors.

    • Use a clean spatula to transfer the desired amount of solid to a tared weigh boat or directly into the reaction vessel.

    • Securely close the stock container immediately after use.

  • Solubilization:

    • Add the solvent to the vessel containing the weighed compound. Do this slowly to avoid splashing.

    • If necessary, stir the solution using a magnetic stirrer or gentle manual agitation, keeping the vessel capped or covered.

  • Waste Disposal and Cleanup:

    • Dispose of the weigh boat, disposable bench paper, and outer pair of gloves in a designated solid hazardous waste container.[11][12]

    • Wipe down the spatula and any affected surfaces in the fume hood with a suitable solvent and dispose of the wipes in the same hazardous waste container.

    • Remove the inner pair of gloves and wash hands thoroughly with soap and water.

Caption: Safe handling workflow from preparation to disposal.

Emergency Procedures and Disposal

Spill Management:

  • Small Spills (<100 mL within a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand).[13] Scoop the absorbent material into a designated hazardous waste container. Clean the area with a suitable solvent.

  • Large Spills (>100 mL or outside a fume hood): Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health & Safety (EHS) department.[11] Do not attempt to clean up a large spill without proper training and equipment.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][10][14] Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[5][10][14] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[10]

Disposal Plan:

All waste generated from handling Tetrahydro-2-(4-methylphenoxy)-2H-pyran must be treated as hazardous waste.

  • Liquid Waste: Collect all solutions in a clearly labeled, sealed container. Do not mix with incompatible waste streams.

  • Solid Waste: All contaminated disposables (gloves, bench paper, pipette tips) must be collected in a separate, labeled solid waste container.[12]

  • Empty Containers: "Empty" containers that held the chemical must be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous liquid waste.[12]

Consult your institution's EHS department for specific disposal procedures, as regulations can vary.[9][15] Never dispose of this chemical down the drain.[11]

By adhering to these stringent PPE and handling protocols, researchers can confidently work with Tetrahydro-2-(4-methylphenoxy)-2H-pyran, ensuring a safe and controlled laboratory environment.

References

  • Global Substance Registration System (gsrs). TETRAHYDRO-2-(4-METHYLPHENOXY)-2H-PYRAN. [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet - 4-Methyltetrahydro-2H-pyran-2-one. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - Tetrahydropyran. [Link]

  • Sterling Pharma Solutions. (2024, January 9). Harnessing flow chemistry to optimise THF waste treatment. [Link]

  • University of Rochester. Chemical Waste Disposal Guidelines. [Link]

  • University of California, Santa Barbara. (2012, December 14). Tetrahydrofuran (THF) - Standard Operating Procedure. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • MDPI. (2020, July 30). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. [Link]

  • PMC. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. [Link]

  • PMC. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. [Link]

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